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  • Product: 1-(azetidin-3-yl)-1H-imidazole hydrochloride
  • CAS: 153836-44-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-(azetidin-3-yl)-1H-imidazole hydrochloride

Abstract This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for the preparation of 1-(azetidin-3-yl)-1H-imidazole hydrochloride, a valuable building block in contemporary dr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for the preparation of 1-(azetidin-3-yl)-1H-imidazole hydrochloride, a valuable building block in contemporary drug discovery. The synthesis is strategically designed around the nucleophilic addition of imidazole to a Boc-protected azetidine precursor, followed by acidic deprotection to yield the target hydrochloride salt. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and offers insights into the rationale behind the selection of reagents and reaction conditions. All quantitative data is summarized for clarity, and key transformations are visualized to enhance understanding. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic entities.

Introduction and Strategic Overview

The 1-(azetidin-3-yl)-1H-imidazole scaffold is a key structural motif in a variety of biologically active molecules. The azetidine ring, a strained four-membered heterocycle, imparts unique conformational constraints and metabolic stability, while the imidazole moiety is a well-established pharmacophore known for its diverse interactions with biological targets. The hydrochloride salt form of the title compound enhances its solubility and stability, making it amenable for further derivatization and use in pharmaceutical formulations.

The synthetic strategy detailed herein is a two-step process that balances efficiency, scalability, and control over the final product's purity. The core of this approach involves:

  • N-Alkylation of Imidazole: The formation of the crucial C-N bond between the imidazole and azetidine rings. This is achieved through the reaction of imidazole with a suitable N-Boc-protected 3-azetidinyl electrophile. The tert-butyloxycarbonyl (Boc) protecting group is paramount as it deactivates the secondary amine of the azetidine ring, preventing self-condensation and other side reactions.

  • Deprotection and Salt Formation: The removal of the Boc group under acidic conditions to liberate the free azetidine nitrogen, which is concurrently protonated by hydrochloric acid to furnish the desired hydrochloride salt.

This strategy is advantageous due to the commercial availability of the starting materials, the generally high-yielding nature of the individual steps, and the straightforward purification procedures.

Visualizing the Synthetic Pathway

The overall synthetic transformation can be visualized as a two-step sequence, commencing from N-Boc-3-hydroxyazetidine.

Synthesis_of_1-(azetidin-3-yl)-1H-imidazole_hydrochloride cluster_0 Step 1: Activation and Nucleophilic Substitution cluster_1 Step 2: Deprotection and Salt Formation A N-Boc-3-hydroxyazetidine B N-Boc-3-tosyloxyazetidine A->B TsCl, Pyridine DCM, 0 °C to rt C tert-butyl 3-(1H-imidazol-1-yl)azetidine-1-carboxylate B->C Imidazole, K2CO3 DMF, 80 °C D 1-(azetidin-3-yl)-1H-imidazole hydrochloride C->D 4M HCl in Dioxane DCM, rt

Caption: Synthetic pathway for 1-(azetidin-3-yl)-1H-imidazole hydrochloride.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of tert-butyl 3-(1H-imidazol-1-yl)azetidine-1-carboxylate

This initial step focuses on the formation of the key intermediate by coupling the Boc-protected azetidine core with imidazole. The hydroxyl group of N-Boc-3-hydroxyazetidine is first converted into a better leaving group, a tosylate, to facilitate subsequent nucleophilic substitution by imidazole.

3.1.1. Materials and Reagents

ReagentMolar Equiv.Molecular Weight ( g/mol )CAS Number
N-Boc-3-hydroxyazetidine1.0173.21142253-55-2
p-Toluenesulfonyl chloride (TsCl)1.2190.6598-59-9
Pyridine1.579.10110-86-1
Dichloromethane (DCM)-84.9375-09-2
Imidazole1.568.08288-32-4
Potassium Carbonate (K₂CO₃)2.0138.21584-08-7
N,N-Dimethylformamide (DMF)-73.0968-12-2
Ethyl acetate-88.11141-78-6
Brine---
Anhydrous Sodium Sulfate-142.047757-82-6

3.1.2. Experimental Procedure

Part A: Tosylation of N-Boc-3-hydroxyazetidine

  • To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq) dropwise.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude N-Boc-3-tosyloxyazetidine, which can be used in the next step without further purification.

Part B: Nucleophilic Substitution with Imidazole

  • Dissolve the crude N-Boc-3-tosyloxyazetidine from the previous step in N,N-dimethylformamide (DMF, 5 volumes).

  • Add imidazole (1.5 eq) and potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield tert-butyl 3-(1H-imidazol-1-yl)azetidine-1-carboxylate as a solid. An aza-Michael addition of 1H-imidazole to a suitable azetidine precursor can also be employed to form this intermediate[1].

3.1.3. Mechanistic Rationale

The tosylation of the hydroxyl group is a critical activation step. The electron-withdrawing nature of the tosyl group makes it an excellent leaving group, facilitating the subsequent SN2 attack by the nucleophilic nitrogen of the imidazole ring. Potassium carbonate acts as a base to deprotonate imidazole, increasing its nucleophilicity. DMF is an ideal polar aprotic solvent for this type of reaction as it can solvate the potassium cation, leaving the carbonate anion more reactive, and it has a high boiling point, allowing the reaction to be conducted at elevated temperatures to drive it to completion.

Step 2: Synthesis of 1-(azetidin-3-yl)-1H-imidazole hydrochloride

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is achieved by treating the Boc-protected intermediate with a strong acid.

3.2.1. Materials and Reagents

ReagentMolar Equiv.Molecular Weight ( g/mol )CAS Number
tert-butyl 3-(1H-imidazol-1-yl)azetidine-1-carboxylate1.0223.281534808-01-9
4M HCl in DioxaneExcess-7647-01-0 (HCl)
Dichloromethane (DCM)-84.9375-09-2
Diethyl ether-74.1260-29-7

3.2.2. Experimental Procedure

  • Dissolve tert-butyl 3-(1H-imidazol-1-yl)azetidine-1-carboxylate (1.0 eq) in a minimal amount of dichloromethane.

  • To this solution, add an excess of 4M HCl in dioxane (e.g., 5-10 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. A precipitate will typically form. A similar deprotection can be achieved by stirring with hydrochloric acid in acetonitrile at room temperature for 16 hours[2].

  • Monitor the deprotection by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the resulting solid with diethyl ether, and collect the precipitate by filtration.

  • Wash the solid with diethyl ether and dry it under vacuum to obtain 1-(azetidin-3-yl)-1H-imidazole hydrochloride as a white to off-white solid.

3.2.3. Mechanistic Rationale

The Boc group is labile under strongly acidic conditions. The mechanism of deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine. The liberated azetidine nitrogen and the imidazole nitrogen are then protonated by the excess hydrochloric acid to form the dihydrochloride salt, although the monohydrochloride is often isolated depending on the workup conditions. The use of HCl in dioxane is a common and effective method for Boc deprotection, as it provides anhydrous acidic conditions that minimize side reactions.

Characterization of the Final Product

The structure and purity of the synthesized 1-(azetidin-3-yl)-1H-imidazole hydrochloride should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the azetidine ring protons (typically in the 4-5 ppm region), imidazole ring protons (in the 7-9 ppm region), and a broad singlet for the N-H protons.
¹³C NMR Resonances for the carbons of the azetidine and imidazole rings.
Mass Spec. A molecular ion peak corresponding to the free base [M+H]⁺.
FT-IR Characteristic peaks for N-H stretching, C-H stretching, and C=N stretching.
Melting Point A sharp melting point indicates high purity.

Troubleshooting and Safety Considerations

  • Incomplete Tosylation: If the tosylation in Step 1 is incomplete, ensure that the reagents are anhydrous and that a sufficient excess of TsCl and pyridine is used. The reaction time may also need to be extended.

  • Low Yield in Nucleophilic Substitution: A low yield in the imidazole addition step could be due to insufficient activation of the hydroxyl group or a non-optimal reaction temperature. Ensure the tosylation was successful and consider increasing the reaction temperature or time.

  • Incomplete Deprotection: If the Boc deprotection is sluggish, a longer reaction time or a slight increase in temperature may be necessary. Ensure that a sufficient excess of HCl is used.

  • Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Dichloromethane and DMF are hazardous solvents and should be handled with care. Hydrochloric acid is corrosive and should be handled with appropriate precautions.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of 1-(azetidin-3-yl)-1H-imidazole hydrochloride. The strategy leverages a Boc-protection/deprotection sequence to ensure a controlled and high-yielding process. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the synthesis of this important heterocyclic building block for the development of novel therapeutics.

References

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). Journal of Ovarian Research. Available at: [Link]

  • Synthesis of azetidine derivatives. (2000). Google Patents.
  • Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. (n.d.). ResearchGate. Available at: [Link]

  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (n.d.). Google Patents.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of 1-(azetidin-3-yl)-1H-imidazole hydrochloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold In the landscape of contemporary drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds that modulate well-validated biological targets is of paramount importance. The compound 1-(azetidin-3-yl)-1H-imidazole hydrochloride emerges as a molecule of significant interest, positioned at the intersection of two pharmacologically relevant moieties: the imidazole ring, a cornerstone of numerous bioactive molecules, and the azetidine ring, a strained heterocycle increasingly recognized for its ability to impart favorable pharmacokinetic properties. This guide provides an in-depth technical analysis of the hypothesized mechanism of action of 1-(azetidin-3-yl)-1H-imidazole hydrochloride, grounded in established principles of medicinal chemistry and pharmacology. We will delve into its likely molecular target, the intricate signaling pathways it modulates, and the experimental methodologies required to elucidate its pharmacological profile.

Introduction to 1-(azetidin-3-yl)-1H-imidazole hydrochloride

1-(azetidin-3-yl)-1H-imidazole hydrochloride is a small molecule featuring a central imidazole ring linked at the N1-position to an azetidin-3-yl group. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for in vitro and in vivo studies.

Compound Attribute Details
IUPAC Name 1-(azetidin-3-yl)-1H-imidazole hydrochloride
Molecular Formula C₆H₁₀ClN₃
Molecular Weight 159.62 g/mol
Chemical Structure See Figure 1

Figure 1: Chemical Structure of 1-(azetidin-3-yl)-1H-imidazole hydrochloride

G C6H10ClN3 H3R_Signaling_Pathway H3R Histamine H3 Receptor G_protein Gi/o Protein (αβγ) H3R->G_protein Activates AC Adenylyl Cyclase ATP ATP AC->ATP G_protein->AC Inhibits (αi) Neurotransmitter_Release ↓ Neurotransmitter Release G_protein->Neurotransmitter_Release Inhibits (βγ) Ligand 1-(azetidin-3-yl)-1H-imidazole (Agonist) Ligand->H3R Binds cAMP cAMP ATP->cAMP PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) CREB CREB PKA_active->CREB Phosphorylates CREB_P pCREB Gene_Transcription Gene Transcription CREB_P->Gene_Transcription Modulates

Caption: Hypothesized signaling pathway of 1-(azetidin-3-yl)-1H-imidazole hydrochloride at the H3R.

Hypothesized Binding Mode

Molecular modeling and docking studies of imidazole-based H3R ligands have identified key interactions within the receptor's binding pocket. [1][2]The protonated imidazole ring of an agonist is thought to form a crucial salt bridge with the carboxylate side chain of Aspartic Acid 114 (D3.32) in transmembrane helix 3 (TM3). Additionally, hydrogen bonding with Glutamic Acid 206 (E5.46) in TM5 is also considered important for high-affinity binding and agonist activity. [3][1] The azetidine ring of 1-(azetidin-3-yl)-1H-imidazole hydrochloride likely occupies a hydrophobic pocket within the receptor, contributing to the overall binding affinity. The specific orientation of the azetidine moiety will influence whether the compound behaves as an agonist, antagonist, or inverse agonist.

Binding_Mode cluster_H3R H3 Receptor Binding Pocket TM3 TM3 TM5 TM5 D114 Asp114 (D3.32) E206 Glu206 (E5.46) Compound 1-(azetidin-3-yl)-1H-imidazole Imidazole Imidazole Ring Azetidine Azetidine Ring Imidazole->D114 Ionic Interaction Imidazole->E206 Hydrogen Bond Azetidine->TM3 Hydrophobic Interaction Azetidine->TM5 Hydrophobic Interaction

Caption: Hypothesized binding interactions within the H3 receptor.

Experimental Protocols for Pharmacological Characterization

To validate the hypothesized mechanism of action and fully characterize the pharmacological profile of 1-(azetidin-3-yl)-1H-imidazole hydrochloride, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

This assay determines the affinity of the test compound for the H3R by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of 1-(azetidin-3-yl)-1H-imidazole hydrochloride for the human H3 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human H3 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: A commonly used H3R radioligand is [³H]-Nα-methylhistamine.

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start membranes Prepare H3R-expressing cell membranes start->membranes incubation Incubate membranes with [³H]-ligand and test compound membranes->incubation filtration Separate bound and free ligand via filtration incubation->filtration scintillation Quantify radioactivity (scintillation counting) filtration->scintillation analysis Calculate IC50 and Ki values scintillation->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

This assay measures the functional activity of the compound by quantifying its effect on intracellular cAMP levels.

Objective: To determine if 1-(azetidin-3-yl)-1H-imidazole hydrochloride acts as an agonist, antagonist, or inverse agonist at the H3R.

Protocol:

  • Cell Culture: Culture cells stably expressing the human H3R.

  • Stimulation:

    • Agonist Mode: Treat cells with varying concentrations of the test compound.

    • Antagonist Mode: Pre-incubate cells with the test compound, then stimulate with a known H3R agonist (e.g., histamine or R-α-methylhistamine).

  • Forskolin Treatment: Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA). [4][5]5. Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

In Vivo Behavioral Models

Given the role of H3R in cognition, in vivo studies in rodent models are crucial to assess the therapeutic potential of 1-(azetidin-3-yl)-1H-imidazole hydrochloride. [6][7]

The NOR test evaluates recognition memory. [8][9] Protocol:

  • Habituation: Acclimate mice to the testing arena. [9]2. Training (Familiarization) Phase: Place the mouse in the arena with two identical objects and allow exploration. [8]3. Testing Phase: After a retention interval, place the mouse back in the arena with one familiar object and one novel object. [8]4. Data Collection: Record the time spent exploring each object.

  • Analysis: A preference for the novel object indicates intact recognition memory. The effect of the test compound on this preference is measured.

This test assesses fear-motivated learning and memory. [10][11] Protocol:

  • Training: Place the rodent in a brightly lit compartment of a two-chamber apparatus. When it enters the dark compartment, a mild foot shock is delivered. [12]2. Testing: After a set time, place the animal back in the lit compartment and measure the latency to enter the dark compartment. [11]3. Analysis: An increased latency to enter the dark compartment indicates memory of the aversive stimulus. The effect of the test compound on this latency is evaluated.

Concluding Remarks and Future Directions

The structural features of 1-(azetidin-3-yl)-1H-imidazole hydrochloride strongly suggest its activity as a modulator of the histamine H3 receptor. Its imidazole core provides the necessary pharmacophore for H3R recognition, while the azetidine moiety may confer advantageous pharmacokinetic properties. The outlined experimental protocols provide a robust framework for confirming this hypothesis and elucidating its detailed pharmacological profile.

Future research should focus on determining its potency and efficacy as an agonist or antagonist, assessing its selectivity against other histamine receptor subtypes and other CNS targets, and evaluating its in vivo efficacy in relevant animal models of neurological and psychiatric disorders. The insights gained from these studies will be instrumental in determining the therapeutic potential of this novel chemical entity.

References

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. (2023). bioRxiv. [Link]

  • Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties. (2020). Molecules, 25(17), 3872. [Link]

  • The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. (2008). British Journal of Pharmacology, 154(6), 1166–1181. [Link]

  • The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the. (2023). Semantic Scholar. [Link]

  • Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. (2021). International Journal of Molecular Sciences, 22(6), 3235. [Link]

  • Histamine H3 receptor ligands by hybrid virtual screening, docking, molecular dynamics simulations, and investigation of their biological effects. (2019). Chemical Biology & Drug Design, 93(4), 423-436. [Link]

  • SAR exploration of the non‐imidazole histamine H3 receptor ligand ZEL‐H16 reveals potent inverse agonism. (2022). Archiv der Pharmazie, 355(10), e2200234. [Link]

  • The histamine system and cognitive function: An in vivo H3 receptor PET imaging study in healthy volunteers and patients with schizophrenia. (2023). eLife, 12, e84358. [Link]

  • Molecular modeling of histamine H3 receptor and QSAR studies on arylbenzofuran derived H3 antagonists. (2007). Journal of Molecular Graphics and Modelling, 26(2), 581-591. [Link]

  • In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease. (2011). Neuropharmacology, 60(2-3), 460-466. [Link]

  • The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. (2008). British Journal of Pharmacology, 154(6), 1166-1181. [Link]

  • Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. (2021). Frontiers in Pharmacology, 12, 708843. [Link]

  • Passive avoidance (step-down test). (2023). Protocols.io. [Link]

  • Novel Object Recognition test. (2024). MMPC.org. [Link]

  • Development of a Pharmacophore Model for Histamine H3 Receptor Antagonists, Using the Newly Developed Molecular Modeling Program SLATE. (1998). Journal of Medicinal Chemistry, 41(20), 3862-3873. [Link]

  • Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. (2017). Journal of Visualized Experiments, (126), e55718. [Link]

  • Passive Avoidance Test Procedure. (n.d.). Scribd. [Link]

  • Development of a Pharmacophore Model for Histamine H3 Receptor Antagonists, Using the Newly Developed Molecular Modeling Program SLATE. (1998). Journal of Medicinal Chemistry, 41(20), 3862–3873. [Link]

  • Histamine H3 receptor. (n.d.). Wikipedia. [Link]

  • Refinement of histamine H3 ligands pharmacophore model leads to a new class of potent and selective naphthalene inverse agonists. (2008). Bioorganic & Medicinal Chemistry, 16(15), 7142-7150. [Link]

  • Molecular modeling and pharmacological analysis of species-related histamine H3 receptor heterogeneity. (2008). Neuropharmacology, 55(4), 477-488. [Link]

  • Novel Object Recognition Test By Xuansong Mao. (n.d.). Course Hero. [Link]

  • Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity. (2024). International Journal of Molecular Sciences, 25(1), 585. [Link]

  • cAMP Accumulation Assay. (n.d.). Creative BioMart. [Link]

  • Passive Avoidance Test. (n.d.). Scantox. [Link]

  • Novel Object Recognition - Maze Engineers. (n.d.). Conduct Science. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2013). ACS Medicinal Chemistry Letters, 4(11), 1048-1053. [Link]

  • Passive Avoidance Set-Up Cat. No. 40550 - instruction manual. (n.d.). Ugo Basile. [Link]

  • Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. (2001). British Journal of Pharmacology, 133(7), 1123–1130. [Link]

  • Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview. (2022). YouTube. [Link]

  • Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. (2017). Scientific Reports, 7(1), 42390. [Link]

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Foundational

The Strategic Deployment of 1-(Azetidin-3-yl)-1H-imidazole Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and application of 1-(azetidin-3-yl)-1H-imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of 1-(azetidin-3-yl)-1H-imidazole hydrochloride, a pivotal building block in contemporary medicinal chemistry. We will delve into the strategic rationale for its use, detailing its synthesis from readily available precursors and exploring its incorporation into advanced drug candidates. This guide emphasizes the causality behind experimental choices, offering field-proven insights into reaction mechanisms and optimization. A significant focus is placed on its role in the development of Janus Kinase (JAK) inhibitors, providing a detailed case study that underscores the strategic advantage of this unique scaffold.

Introduction: The Architectural Significance of the Azetidine-Imidazole Moiety

In the landscape of drug discovery, the selection of appropriate building blocks is a critical determinant of success. The 1-(azetidin-3-yl)-1H-imidazole scaffold has emerged as a "privileged" motif, a testament to the synergistic combination of its two core components: the strained azetidine ring and the versatile imidazole heterocycle.

The azetidine ring , a four-membered nitrogen-containing heterocycle, imparts a unique set of physicochemical properties to a molecule. Its inherent ring strain and sp³-rich character can lead to improved solubility, metabolic stability, and conformational rigidity[1]. This rigidity can be instrumental in locking a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target. The azetidine nitrogen also serves as a valuable handle for further functionalization.

The imidazole ring is a ubiquitous feature in biologically active molecules and approved drugs[2][3][4]. Its aromatic nature, coupled with the presence of two nitrogen atoms, allows it to participate in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors. The imidazole ring is also a key component in many catalytic triads of enzymes.

The combination of these two moieties in 1-(azetidin-3-yl)-1H-imidazole hydrochloride offers a unique three-dimensional structure that can effectively probe the binding pockets of various protein targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in a variety of synthetic transformations.

Synthesis of the Building Block: A Step-by-Step Guide

The synthesis of 1-(azetidin-3-yl)-1H-imidazole hydrochloride is a multi-step process that begins with the construction of a suitable azetidine precursor. A common and efficient strategy involves the use of a Boc-protected azetidine derivative, which allows for controlled functionalization and subsequent deprotection.

Synthesis of the Key Intermediate: tert-Butyl 3-Oxoazetidine-1-carboxylate

The synthesis of the key ketone intermediate can be achieved from 1-benzylazetidin-3-ol, which is accessible from the reaction of benzylamine and epichlorohydrin[1]. The benzyl group can be removed via hydrogenolysis, followed by protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group. Subsequent oxidation of the secondary alcohol yields the desired ketone.

cluster_0 Synthesis of N-Boc-3-oxoazetidine 1-benzylazetidin-3-ol 1-benzylazetidin-3-ol N-Boc-azetidin-3-ol tert-Butyl 3-hydroxyazetidine-1-carboxylate 1-benzylazetidin-3-ol->N-Boc-azetidin-3-ol 1. H₂, Pd/C 2. (Boc)₂O N-Boc-3-oxoazetidine tert-Butyl 3-oxoazetidine-1-carboxylate N-Boc-azetidin-3-ol->N-Boc-3-oxoazetidine Oxidation (e.g., TEMPO, NaClO)

Caption: Synthesis of the key azetidine intermediate.

Experimental Protocol: Synthesis of tert-Butyl 3-Oxoazetidine-1-carboxylate [1]

  • Debenzylation and Boc-Protection: To a solution of 1-benzylazetidin-3-ol in a suitable solvent (e.g., tetrahydrofuran), add a catalytic amount of palladium on carbon (10% w/w). Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure. Dissolve the crude azetidin-3-ol in a suitable solvent (e.g., dichloromethane) and add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine). Stir the reaction at room temperature until completion.

  • Oxidation: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in a biphasic solvent system (e.g., dichloromethane and water), add a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and potassium bromide. Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (bleach) dropwise, maintaining the temperature below 5 °C. Stir the reaction vigorously until the starting material is consumed. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl 3-oxoazetidine-1-carboxylate.

N-Alkylation of Imidazole and Deprotection

The N-alkylation of imidazole with a suitable azetidine electrophile is the core C-N bond-forming reaction. A common strategy involves the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with imidazole, followed by deprotection of the Boc group.

cluster_1 Synthesis of 1-(azetidin-3-yl)-1H-imidazole hydrochloride N-Boc-3-oxoazetidine tert-Butyl 3-oxoazetidine-1-carboxylate N-Boc-azetidinyl-imidazole tert-Butyl 3-(1H-imidazol-1-yl)azetidine-1-carboxylate N-Boc-3-oxoazetidine->N-Boc-azetidinyl-imidazole Reductive Amination (e.g., NaBH(OAc)₃) Imidazole Imidazole Imidazole->N-Boc-azetidinyl-imidazole Azetidinyl-imidazole_HCl 1-(Azetidin-3-yl)-1H-imidazole hydrochloride N-Boc-azetidinyl-imidazole->Azetidinyl-imidazole_HCl Deprotection (e.g., HCl in Dioxane)

Caption: Final steps to the target building block.

Experimental Protocol: Synthesis of 1-(Azetidin-3-yl)-1H-imidazole hydrochloride

  • N-Alkylation: To a solution of tert-butyl 3-oxoazetidine-1-carboxylate and imidazole in a suitable solvent (e.g., 1,2-dichloroethane), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) portionwise at room temperature. The choice of a milder reducing agent like NaBH(OAc)₃ is crucial to prevent over-reduction and side reactions. Stir the reaction mixture at room temperature until the reaction is complete (monitored by LC-MS).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain tert-butyl 3-(1H-imidazol-1-yl)azetidine-1-carboxylate.

  • Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., dioxane or methanol) and add a solution of hydrochloric acid (e.g., 4M in dioxane). Stir the reaction at room temperature. The Boc group is readily cleaved under acidic conditions. The hydrochloride salt of the product will precipitate out of the solution. Filter the solid, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 1-(azetidin-3-yl)-1H-imidazole hydrochloride as a white solid.

Table 1: Summary of a Typical Synthetic Route

StepReactantsReagentsSolventTypical Yield
1 1-Benzylazetidin-3-olH₂, Pd/C; (Boc)₂O, Et₃NTHF; DCM>90%
2 tert-Butyl 3-hydroxyazetidine-1-carboxylateTEMPO, KBr, NaClODCM/H₂O~85%
3 tert-Butyl 3-oxoazetidine-1-carboxylate, ImidazoleNaBH(OAc)₃1,2-Dichloroethane70-80%
4 tert-Butyl 3-(1H-imidazol-1-yl)azetidine-1-carboxylateHClDioxane>95%

Application in Drug Discovery: A Case Study in JAK Inhibitors

The 1-(azetidin-3-yl)-1H-imidazole hydrochloride building block has proven to be particularly valuable in the synthesis of Janus Kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory and autoimmune diseases[5].

The Baricitinib Analogue Synthesis

A prime example of the utility of this building block is in the synthesis of analogues of Baricitinib, an approved JAK1/JAK2 inhibitor for the treatment of rheumatoid arthritis[1][6][7]. The azetidine-imidazole moiety in these molecules often serves as a key pharmacophore, interacting with specific residues in the ATP-binding pocket of the kinase.

The synthesis of a Baricitinib analogue can be conceptualized as the coupling of the 1-(azetidin-3-yl)-1H-imidazole core with a suitably functionalized pyrazolopyrimidine scaffold.

cluster_2 Synthesis of a Baricitinib Analogue Azetidinyl-imidazole_HCl 1-(Azetidin-3-yl)-1H-imidazole hydrochloride Baricitinib_Analogue Baricitinib Analogue Azetidinyl-imidazole_HCl->Baricitinib_Analogue Nucleophilic Aromatic Substitution (SNA r) Pyrazolopyrimidine Functionalized Pyrazolopyrimidine Pyrazolopyrimidine->Baricitinib_Analogue

Caption: General scheme for the synthesis of a Baricitinib analogue.

Experimental Protocol: Synthesis of a Baricitinib Analogue

  • Nucleophilic Aromatic Substitution (SNAr): To a solution of 1-(azetidin-3-yl)-1H-imidazole hydrochloride and a suitable chloro-substituted pyrazolopyrimidine derivative in a polar aprotic solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide), add a non-nucleophilic base such as diisopropylethylamine (DIPEA). The choice of a hindered base is critical to prevent undesired side reactions with the electrophilic pyrazolopyrimidine.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress by LC-MS. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. The product will often precipitate and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the final Baricitinib analogue.

Conclusion: A Versatile Tool for Modern Medicinal Chemistry

1-(Azetidin-3-yl)-1H-imidazole hydrochloride has established itself as a valuable and versatile building block in the drug discovery arsenal. Its unique combination of a strained, rigid azetidine core and a versatile, interactive imidazole ring provides a powerful platform for the design of potent and selective modulators of a wide range of biological targets. The synthetic routes to this building block are well-established and scalable, making it an attractive choice for both academic research and industrial drug development campaigns. As the quest for novel therapeutics continues, the strategic deployment of such well-designed building blocks will undoubtedly play a crucial role in the successful development of the next generation of medicines.

References

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  • N-Alkylation of imidazoles. University of Otago. Available at: [Link]

  • Synthesis of 1-(N-Boc-azetidin-3-yl)-1H-indolecarboxylates 19a–d. ResearchGate. Available at: [Link]

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  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831-23838. Available at: [Link]

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 10, 1251-1256. Available at: [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. Molecules, 28(19), 6828. Available at: [Link]

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  • Xu Et Al 2016 an Efficient Synthesis of Baricitinib | PDF | Chemistry. Scribd. Available at: [Link]

  • (PDF) N-alkylation of imidazole by alkaline carbons. ResearchGate. Available at: [Link]

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  • (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Available at: [Link]

  • CN110776464A - N1 site alkylation method for imidazole compounds. Google Patents.
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Exploratory

Azetidinyl Imidazole Compounds: A New Frontier in Kinase Inhibitor Design

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Combination of Privileged Scaffolds In the landscape of medicinal chemistry, the pursuit of novel molecular ar...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Combination of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic properties is relentless. Among the vast array of heterocyclic compounds, the imidazole and azetidine rings stand out as "privileged scaffolds" due to their frequent appearance in biologically active molecules and approved drugs. The imidazole ring, an aromatic five-membered heterocycle with two nitrogen atoms, is a cornerstone of many therapeutic agents, particularly in oncology, due to its ability to engage in key hydrogen bonding and metal coordination interactions with biological targets.[1] Concurrently, the azetidine ring, a strained four-membered saturated heterocycle, has gained significant traction in modern drug design.[2] Its rigid, three-dimensional structure offers a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates, often leading to improved solubility, metabolic stability, and target selectivity.[2]

This technical guide explores the untapped potential of a novel class of compounds that strategically combines these two powerful moieties: azetidinyl imidazoles . While the literature on this specific hybrid is nascent, this document will serve as a comprehensive review of the underlying principles and a forward-looking prospectus on their potential. We will delve into the rationale for their design, propose robust synthetic strategies, identify promising biological targets with a focus on protein kinases, and outline a roadmap for future structure-activity relationship (SAR) studies. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to pioneer this exciting new area of medicinal chemistry.

The Rationale: Why Combine Azetidine and Imidazole?

The conjugation of an azetidine ring to an imidazole core is a deliberate strategy to create a new generation of drug candidates with superior "drug-like" properties. This combination leverages the distinct and complementary advantages of each scaffold.

Imidazole: The Anchor and Pharmacophore

The imidazole moiety is a versatile pharmacophore that can engage in a multitude of interactions with biological targets.[1] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, and the aromatic ring can participate in π-π stacking interactions. This versatility has made it a central component in numerous kinase inhibitors, where it often serves as a hinge-binding motif, anchoring the molecule in the ATP-binding pocket of the enzyme.[1]

Azetidine: The Vector for Specificity and Improved Pharmacokinetics

The azetidine ring, when appended to the imidazole core, offers several key advantages:

  • Conformational Rigidity and 3D Trajectory: Unlike more flexible linkers, the strained azetidine ring provides a rigid and well-defined exit vector from the imidazole core. This allows for precise positioning of substituents into specific sub-pockets of a target protein, potentially leading to enhanced potency and selectivity.[2]

  • Improved Physicochemical Properties: The incorporation of an sp³-rich azetidine ring can disrupt planarity, which often leads to improved solubility and reduced off-target toxicity.[2]

  • Metabolic Stability: The azetidine nucleus is generally more resistant to metabolic degradation compared to other saturated heterocycles like piperidine or pyrrolidine, which can lead to an improved pharmacokinetic profile.[2]

  • Bioisosteric Replacement: Azetidine can serve as a bioisostere for other common cyclic amines, offering a novel chemical space with potentially improved properties.

The synergistic combination of the imidazole's target-binding capabilities with the azetidine's ability to confer favorable physicochemical and pharmacokinetic properties makes the azetidinyl imidazole scaffold a highly attractive starting point for the design of novel therapeutics, particularly in the competitive field of kinase inhibition.

Synthetic Strategies for Azetidinyl Imidazole Compounds

The successful exploration of the azetidinyl imidazole chemical space hinges on the availability of robust and versatile synthetic methodologies. While the direct synthesis of this hybrid class is not extensively documented, established methods for the synthesis of substituted imidazoles and azetidines can be adapted and combined.

Proposed Synthetic Routes

Several plausible synthetic strategies can be envisioned for the construction of azetidinyl imidazole compounds. The choice of route will depend on the desired substitution pattern and the point of attachment between the two rings.

  • Aza-Michael Addition: This is a direct and efficient method for forming a C-N bond between the imidazole nitrogen and the azetidine ring. This approach involves the reaction of an NH-imidazole with an azetidine-derived Michael acceptor.[3]

  • Palladium-Catalyzed Cross-Coupling: For C-C bond linkages, methods such as the Suzuki or Stille coupling could be employed. This would typically involve a halo-imidazole derivative and an organoboron or organotin derivative of azetidine.

  • Nucleophilic Substitution: A halo-substituted imidazole can be reacted with an amino-azetidine, or vice-versa, to form a linking amine bridge.

The following diagram illustrates a general workflow for the synthesis of a 3-(imidazolyl)azetidine derivative via an aza-Michael addition, a key enabling reaction for this compound class.[3]

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_end Final Compound A N-Boc-azetidin-3-one D Horner-Wadsworth-Emmons Reaction A->D B Methyl 2-(dimethoxyphosphoryl)acetate B->D C Imidazole F Aza-Michael Addition C->F E Methyl (N-Boc-azetidin-3-ylidene)acetate (Michael Acceptor) D->E Formation of α,β-unsaturated ester E->F G N-Boc-3-(1H-imidazol-1-yl)azetidine-3-carboxylate F->G Conjugate addition H Deprotection/Amide Coupling G->H I Target Azetidinyl Imidazole Derivative H->I Further functionalization

Caption: Synthetic workflow for an azetidinyl imidazole derivative.

Experimental Protocol: Synthesis of Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-2-(1H-imidazol-1-yl)acetate

This protocol is based on the aza-Michael addition of imidazole to a pre-formed azetidine Michael acceptor.[3]

Step 1: Synthesis of Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate

  • To a stirred suspension of NaH (60% dispersion in mineral oil, 1.2 eq.) in dry THF at 0 °C under an inert atmosphere, add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 eq.) in dry THF dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Step 2: Aza-Michael Addition of Imidazole

  • To a solution of methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate (1.0 eq.) in a suitable solvent such as acetonitrile, add imidazole (1.2 eq.) and a catalytic amount of a non-nucleophilic base like DBU (0.1 eq.).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-2-(1H-imidazol-1-yl)acetate.

This core scaffold can then be further elaborated through hydrolysis of the ester and subsequent amide coupling, or reduction to the corresponding alcohol, to introduce additional diversity.

Potential Biological Targets and Therapeutic Applications

The structural features of azetidinyl imidazole compounds make them particularly well-suited for targeting protein kinases, a class of enzymes that are frequently dysregulated in cancer and other diseases.[1]

Protein Kinases as a Primary Target Class

Protein kinases play a central role in signal transduction pathways that control cell growth, proliferation, and survival.[1] The ATP-binding site of kinases offers a well-defined pocket for the design of small molecule inhibitors. The imidazole moiety is a proven hinge-binding element in many approved kinase inhibitors. The azetidine ring can then be used to project substituents into the solvent-exposed region or toward the gatekeeper residue, thereby enhancing potency and selectivity.

The following diagram illustrates a hypothetical binding mode of an azetidinyl imidazole inhibitor in the ATP-binding site of a protein kinase.

G Hypothetical Kinase Binding Mode cluster_kinase Kinase ATP-Binding Site cluster_inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue pocket Hydrophobic Pocket solvent Solvent Front imidazole Imidazole Core imidazole->hinge H-Bonds azetidine Azetidine Linker azetidine->imidazole R_group R-Group R_group->pocket Hydrophobic Interaction R_group->azetidine

Caption: Azetidinyl imidazole inhibitor binding to a kinase active site.

Table 1: Examples of FDA-Approved Kinase Inhibitors with Imidazole or Azetidine Moieties

Drug NameTarget Kinase(s)Heterocyclic MoietyTherapeutic Area
Cobimetinib MEK1/2AzetidineMelanoma
Nilotinib BCR-Abl, c-Kit, PDGFRImidazoleLeukemia
Dabrafenib BRAFImidazoleMelanoma
Axitinib VEGFRs, PDGFR, c-KitImidazoleRenal Cell Carcinoma

This table highlights the clinical validation of both scaffolds in the context of kinase inhibition. The combination of these two moieties in a single molecule is a logical next step in the evolution of kinase inhibitor design.

Structure-Activity Relationship (SAR) Insights and Future Directions

While SAR data for azetidinyl imidazole compounds is not yet available, we can extrapolate from related series to propose key areas for initial exploration.

Key SAR Hypotheses:

  • Azetidine Substitution: The substitution pattern on the azetidine ring will be critical for achieving selectivity. Small, hydrophobic groups may be optimal for targeting specific sub-pockets, while larger, more polar groups could be used to enhance solubility and engage with solvent-exposed residues.

  • Imidazole Substitution: Modifications to the imidazole ring can modulate the electronics of the system and provide additional vectors for substitution. For example, substitution at the 2-position of the imidazole can be directed towards the ribose pocket of the ATP-binding site.

  • Linker Between the Rings: While a direct linkage is the simplest approach, introducing short linkers (e.g., methylene, carbonyl) between the azetidine and imidazole rings could provide alternative geometries for optimal target engagement.

Future Directions:

  • Library Synthesis: The synthesis of a focused library of azetidinyl imidazole analogues with diverse substitution patterns is a critical next step to validate the therapeutic potential of this scaffold.

  • Kinase Profiling: Screening this library against a broad panel of kinases will identify initial hits and provide insights into the selectivity profile of the scaffold.

  • Structural Biology: Obtaining co-crystal structures of lead compounds bound to their target kinases will be invaluable for guiding further optimization efforts.

  • Pharmacokinetic Studies: In vivo pharmacokinetic studies will be necessary to assess the metabolic stability and bioavailability of these compounds. The poor metabolic stability observed in some early azetidine-containing compounds highlights the importance of this aspect.[4]

Conclusion

The strategic combination of the imidazole and azetidine scaffolds represents a promising and largely unexplored avenue for the discovery of novel therapeutics. Azetidinyl imidazole compounds have the potential to address some of the key challenges in modern drug discovery, particularly in the highly competitive field of kinase inhibitor design. By leveraging the proven target-binding capabilities of the imidazole ring and the advantageous physicochemical and pharmacokinetic properties conferred by the azetidine moiety, this novel compound class offers a compelling starting point for the development of next-generation medicines. This technical guide provides a foundational framework for researchers to begin exploring this exciting new chemical space, from synthetic strategy to biological application.

References

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Methods for the synthesis of azetidines. ResearchGate. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Technical Guide: Characterizing Receptor Interactions with 1-(azetidin-3-yl)-1H-imidazole hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for utilizing 1-(azetidin-3-yl)-1H-imidazole hydrochloride in receptor binding st...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for utilizing 1-(azetidin-3-yl)-1H-imidazole hydrochloride in receptor binding studies. We delve into the pharmacological rationale behind this compound's design, drawing from the distinct properties of its imidazole and azetidine moieties. This document offers detailed, step-by-step protocols for competitive radioligand binding assays targeting key central nervous system (CNS) receptor families: Histamine H3, Dopamine D2, and Serotonin (5-HT) receptors. Beyond procedural instructions, we emphasize the causality behind experimental choices, principles of data analysis, and troubleshooting, ensuring a self-validating and robust experimental design. This note is intended to empower researchers to accurately determine the binding affinity (Kᵢ) of this novel compound and elucidate its receptor interaction profile, a critical step in early-stage drug discovery.

Compound Profile and Pharmacological Rationale

Physicochemical Properties

1-(azetidin-3-yl)-1H-imidazole hydrochloride is a small molecule featuring a heterocyclic structure. Its properties are summarized below.

PropertyValueSource
Chemical Name 1-(azetidin-3-yl)-1H-imidazole hydrochloride[1]
CAS Number 153836-44-3[1]
Molecular Formula C₆H₁₀ClN₃[1]
Molecular Weight 159.62 g/mol [1]
Purity Typically ≥95%[1]
Storage Conditions Inert atmosphere, Room Temperature[1]
Rationale for Receptor Binding Studies

The structure of 1-(azetidin-3-yl)-1H-imidazole hydrochloride suggests a strong potential for interaction with CNS receptors, making it a compound of significant interest for neuropharmacological screening.

  • The Imidazole Core: The imidazole ring is a critical pharmacophore found in numerous endogenous molecules and synthetic drugs.[2][3] It is the core structure of the amino acid histidine and the neurotransmitter histamine.[2] Consequently, imidazole derivatives are frequently investigated for their activity at histamine receptors, particularly the H3 receptor, which acts as a presynaptic autoreceptor in the brain to modulate the release of histamine and other neurotransmitters like acetylcholine, serotonin, and dopamine.[4][5][6] The imidazole nucleus can also interact with a wide array of other biological targets, conferring broad pharmacological potential.[7][8]

  • The Azetidine Moiety: Azetidines are four-membered, nitrogen-containing heterocycles increasingly used in medicinal chemistry.[9][10] Their inclusion in a molecule can enhance key drug-like properties, such as metabolic stability, solubility, and receptor selectivity, due to the ring's conformational rigidity and three-dimensional character.[9] Several FDA-approved drugs incorporate azetidine rings to optimize their pharmacokinetic and pharmacodynamic profiles.[9]

The combination of these two motifs suggests that 1-(azetidin-3-yl)-1H-imidazole hydrochloride is rationally designed to engage with specific receptor targets in the brain while possessing favorable physicochemical properties for a potential therapeutic agent. Receptor binding assays are therefore the essential first step to identify and quantify its primary molecular targets.

Foundational Principles of Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor due to their sensitivity and robustness.[11][12][13] The experimental approach is grounded in the Law of Mass Action, which describes the equilibrium between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR).[14]

Key Assay Formats
  • Saturation Assays: Performed by incubating a receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bₘₐₓ) and the radioligand's equilibrium dissociation constant (Kₑ).[11] The Kₑ represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium.[11]

  • Competitive Assays: Used to determine the affinity of an unlabeled test compound (like 1-(azetidin-3-yl)-1H-imidazole hydrochloride). A fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound.[11] The test compound competes with the radioligand for binding to the receptor, and its potency is measured as the IC₅₀ value—the concentration that inhibits 50% of the specific binding of the radioligand.[11][15]

  • Kinetic Assays: Measure the rates of association (kₒₙ) and dissociation (kₒff) of a radioligand, providing deeper insight into the binding mechanism.[14]

This guide focuses on competitive assays, as they are the primary method for characterizing novel, unlabeled compounds.

Critical Parameters: IC₅₀, Kᵢ, and the Cheng-Prusoff Equation
  • IC₅₀ (Half Maximal Inhibitory Concentration): An operational parameter that indicates the potency of a compound in a specific competitive binding experiment. It is important to recognize that the IC₅₀ value is dependent on the experimental conditions, particularly the concentration of the radioligand used.[15][16]

  • Kᵢ (Inhibition Constant): An intrinsic measure of the affinity of the competitive ligand for the receptor.[16] It is a thermodynamic quantity that is independent of the radioligand concentration and is therefore more suitable for comparing the affinities of different compounds.[15][16][17]

The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation :[18]

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

  • [L] is the concentration of the radioligand.

  • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

The Imperative of Measuring Non-Specific Binding (NSB)

In any binding assay, the radioligand binds not only to the target receptor (specific binding) but also to other components like the filter paper, assay tubes, and non-target membrane proteins.[19][20] This is termed non-specific binding (NSB).[19][21] To accurately quantify specific binding, NSB must be experimentally determined and subtracted from the total binding.

Total Binding: Measured in the absence of a competing ligand. Non-Specific Binding: Measured in the presence of a saturating concentration of an unlabeled ligand (a "displacer") that has high affinity for the target receptor. This displacer occupies all the specific receptor sites, so any remaining radioligand binding is considered non-specific. Specific Binding = Total Binding - Non-Specific Binding

A robust assay should have high specific binding, ideally accounting for over 80% of the total binding at the Kₑ concentration of the radioligand.[22]

Experimental Design & Workflow

A successful receptor binding study requires careful planning and execution. The general workflow is outlined below.

G General Workflow for Competitive Receptor Binding Assay cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_receptor Receptor Source Preparation (e.g., Cell Membranes) prep_radioligand Radioligand Selection & Dilution prep_compound Test Compound Stock Preparation & Serial Dilution assay_incubation Incubation (Receptor + Radioligand +/- Compound) prep_compound->assay_incubation assay_separation Separation (Rapid Filtration) assay_incubation->assay_separation assay_quant Quantification (Scintillation Counting) assay_separation->assay_quant analysis_raw Calculate Specific Binding (Total - NSB) assay_quant->analysis_raw analysis_curve Non-linear Regression (Competition Curve) analysis_raw->analysis_curve analysis_params Determine IC₅₀ & Calculate Kᵢ analysis_curve->analysis_params

Caption: High-level workflow from preparation to data analysis.

Detailed Experimental Protocols

The following protocols are provided as templates and should be optimized for specific laboratory conditions and receptor sources.

General Reagent Preparation
  • Test Compound: Prepare a 10 mM stock solution of 1-(azetidin-3-yl)-1H-imidazole hydrochloride in an appropriate solvent (e.g., sterile water or DMSO). Create serial dilutions in the assay buffer to achieve the final desired concentrations for the competition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Receptor Membranes: Prepare membrane homogenates from cells expressing the target receptor or from specific tissue regions (e.g., rat frontal cortex). A typical procedure involves homogenization in a buffered solution, followed by centrifugation to pellet the membranes, which are then resuspended in assay buffer. The final protein concentration should be determined (e.g., via Bradford or BCA assay) to ensure consistency.

Protocol A: Histamine H3 Receptor (H3R) Binding Assay

This protocol is adapted from standard methods for H3R antagonist binding.[23]

  • Target Receptor Source: Membranes from CHO or HEK293 cells stably expressing human H3 receptors, or rat brain cortex homogenates.

  • Radioligand: [³H]-Nα-methylhistamine (a potent H3R agonist). Final concentration ~0.5-1.0 nM.

  • Non-Specific Binding Displacer: 10 µM Thioperamide or Clobenpropit.[24]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Procedure:

  • In a 96-well plate, add reagents in the following order for a final volume of 250 µL:

    • Total Binding: 25 µL Assay Buffer + 25 µL [³H]-Nα-methylhistamine + 200 µL Membrane Suspension.

    • Non-Specific Binding: 25 µL Displacer (10 µM Thioperamide) + 25 µL [³H]-Nα-methylhistamine + 200 µL Membrane Suspension.

    • Competition: 25 µL Test Compound (at various concentrations) + 25 µL [³H]-Nα-methylhistamine + 200 µL Membrane Suspension.

  • Incubate the plate for 60 minutes at 25°C with gentle shaking.

  • Terminate the assay by rapid filtration through GF/B or GF/C glass fiber filter plates (pre-soaked in 0.5% polyethyleneimine to reduce NSB) using a cell harvester.[25]

  • Wash the filters 3-4 times with 300 µL of ice-cold Assay Buffer.

  • Dry the filter plates at 50°C for at least 60 minutes.

  • Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Protocol B: Dopamine D2 Receptor (D2R) Binding Assay

This protocol is a standard method for D2-like receptor antagonists.[26][27]

  • Target Receptor Source: Membranes from CHO or HEK293 cells stably expressing human D2 receptors, or rat striatum homogenates.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride. Final concentration ~0.2-0.5 nM.

  • Non-Specific Binding Displacer: 10 µM Haloperidol or Butaclamol.[26]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

Procedure:

  • In a 96-well plate, add reagents in the following order for a final volume of 200 µL:

    • Total Binding: 20 µL Assay Buffer + 20 µL [³H]-Spiperone + 160 µL Membrane Suspension.

    • Non-Specific Binding: 20 µL Displacer (10 µM Haloperidol) + 20 µL [³H]-Spiperone + 160 µL Membrane Suspension.

    • Competition: 20 µL Test Compound (at various concentrations) + 20 µL [³H]-Spiperone + 160 µL Membrane Suspension.

  • Incubate the plate for 90 minutes at room temperature.[26]

  • Terminate the assay by rapid filtration through GF/C filter plates.

  • Wash the filters 4 times with 250 µL of ice-cold Assay Buffer.[26]

  • Dry the filter plates, add scintillation fluid, and quantify using a scintillation counter.

Protocol C: Serotonin 5-HT₂ₐ Receptor Binding Assay

This protocol is based on established methods for 5-HT₂ₐ ligands.[25]

  • Target Receptor Source: Membranes from cells expressing human 5-HT₂ₐ receptors or rat frontal cortex homogenates.

  • Radioligand: [³H]-Ketanserin. Final concentration ~1.0-2.0 nM.[25]

  • Non-Specific Binding Displacer: 10 µM Mianserin or unlabeled Serotonin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Procedure:

  • In a 96-well plate, add reagents in the following order for a final volume of 250 µL:

    • Total Binding: 25 µL Assay Buffer + 25 µL [³H]-Ketanserin + 200 µL Membrane Suspension.

    • Non-Specific Binding: 25 µL Displacer (10 µM Mianserin) + 25 µL [³H]-Ketanserin + 200 µL Membrane Suspension.

    • Competition: 25 µL Test Compound (at various concentrations) + 25 µL [³H]-Ketanserin + 200 µL Membrane Suspension.

  • Incubate for 30 minutes at 37°C.

  • Terminate the assay by rapid filtration through GF/B filter plates (pre-soaked in 0.5% polyethyleneimine).[25]

  • Wash the filters 3 times with 300 µL of ice-cold Assay Buffer.

  • Dry the filter plates, add scintillation fluid, and count radioactivity.

Data Analysis and Interpretation

G raw_cpm Raw Data (CPM) total_binding Total Binding (Avg CPM) raw_cpm->total_binding nsb NSB (Avg CPM) raw_cpm->nsb specific_binding Specific Binding = Total - NSB total_binding->specific_binding nsb->specific_binding percent_specific Normalize Data (% Specific Binding) specific_binding->percent_specific curve_fit Non-linear Regression (Sigmoidal Dose-Response) percent_specific->curve_fit log_conc Log Transform [Test Compound] log_conc->curve_fit ic50 Determine IC₅₀ curve_fit->ic50 cheng_prusoff Calculate Kᵢ via Cheng-Prusoff ic50->cheng_prusoff final_ki Final Result: Kᵢ cheng_prusoff->final_ki

Caption: Stepwise data analysis pipeline from raw counts to Kᵢ.

  • Calculate Specific Binding: For each concentration of the test compound, subtract the average counts per minute (CPM) of the NSB wells from the CPM of the corresponding sample wells.

  • Normalize Data: Convert the specific binding at each compound concentration into a percentage of the maximum specific binding (which is determined from the wells with no test compound).

  • Generate Competition Curve: Plot the percent specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation.[14][29] This will yield the log(IC₅₀), from which the IC₅₀ can be calculated.

  • Calculate Kᵢ: Apply the Cheng-Prusoff equation using the experimentally determined IC₅₀ and the known Kₑ of the radioligand.

Interpretation of Results

The Kᵢ value represents the affinity of 1-(azetidin-3-yl)-1H-imidazole hydrochloride for the target receptor.

Kᵢ Value RangeInterpretation
< 10 nMHigh Affinity
10 nM - 100 nMModerate Affinity
100 nM - 1000 nMLow Affinity
> 1 µMVery Low or No Significant Affinity

A low Kᵢ value at a specific receptor and high Kᵢ values at others would indicate high selectivity, a desirable property for a therapeutic candidate.

Visualizing the Competitive Interaction

The mechanism of a competitive binding assay can be visualized as a dynamic equilibrium at the receptor site.

G R Receptor RL [Receptor-Radioligand] RC [Receptor-Compound] L Radioligand (Fixed Conc.) L->R Kₑ C Test Compound (Variable Conc.) C->R Kᵢ info Increasing [Test Compound] shifts the equilibrium, reducing the formation of [Receptor-Radioligand] and thus lowering the measured signal.

Caption: Equilibrium dynamics in a competitive binding assay.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Non-Specific Binding (>50% of Total) Radioligand concentration is too high; Insufficient filter washing; Radioligand is "sticky"; Filter type is inappropriate.Lower radioligand concentration; Increase number/volume of washes with ice-cold buffer; Pre-soak filters in 0.5% PEI[25]; Test different filter types (e.g., GF/B vs. GF/C).
High Well-to-Well Variability Inaccurate pipetting; Incomplete mixing of reagents; Membranes not uniformly suspended.Use calibrated pipettes; Ensure all solutions are thoroughly mixed before dispensing; Vortex membrane suspension gently before adding to wells.
No or Poor Displacement by Test Compound Test compound has no affinity for the receptor; Compound degradation; Incorrect compound concentration.Confirm compound integrity and concentration; Test a wider concentration range (up to 10-100 µM); Verify receptor activity with a known standard compound.
Shallow Competition Curve (Hill Slope < 0.8) Complex binding mechanism (e.g., allosterism, multiple sites); Radioligand not at equilibrium.Ensure incubation time is sufficient to reach equilibrium; Consider more complex binding models for data analysis.

Conclusion

This application note provides a robust and scientifically grounded methodology for characterizing the receptor binding profile of 1-(azetidin-3-yl)-1H-imidazole hydrochloride. By leveraging the detailed protocols for competitive radioligand binding assays and adhering to the principles of rigorous data analysis, researchers can confidently determine the affinity (Kᵢ) and selectivity of this compound for key CNS targets. This foundational data is indispensable for guiding further pharmacological investigation, lead optimization, and the overall progression of drug discovery projects.

References

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  • Shapiro, A. B. (2017). Response to "What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?". ResearchGate. [Link]

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  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal. [Link]

  • Reddy, K. L., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Molbank. [Link]

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  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. [Link]

  • de Esch, I. J. P., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

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  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. British Journal of Pharmacology. [Link]

  • Cer, R. Z., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. [Link]

  • Al-Kuraishy, H. M., et al. (2022). Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus. Journal of Advanced Pharmacy Education & Research. [Link]

  • Tan, Y., et al. (2022). Structural insights into the ligand binding and Gi coupling of serotonin receptor 5-HT5A. Cell Discovery. [Link]

  • de Esch, I. J. P., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. ACS Publications. [Link]

  • Ray, S., et al. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews. [Link]

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Application

Application Note: High-Throughput Screening of 1-(azetidin-3-yl)-1H-imidazole hydrochloride for Histamine H3 Receptor Antagonism

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive guide for the high-throughput screening (HTS) of 1-(azetidin-3-yl)-1H-imidazole hydrochloride, a small molecule with structural motifs common to histamine H3 receptor (H3R) ligands. While the definitive biological target of this compound requires further elucidation, its structural similarity to known H3R antagonists makes it a compelling candidate for screening campaigns aimed at discovering novel modulators of this therapeutically relevant GPCR. We present detailed protocols for primary and secondary assays, including a radioligand binding assay, a cellular cAMP assay, and a pERK1/2 assay, to characterize the pharmacological activity of this compound at the H3 receptor.

Introduction

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), where it acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[1] This positions the H3R as a significant target for the treatment of neurological and psychiatric disorders. H3R antagonists, in particular, have been investigated for their potential therapeutic benefits in conditions like Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[2]

1-(azetidin-3-yl)-1H-imidazole hydrochloride is a small molecule that incorporates an imidazole ring, a key pharmacophoric element for many H3R ligands, and an azetidine moiety, which provides structural rigidity.[3][4] While some vendors have reported this compound to be a gamma-secretase modulator,[5] its structural resemblance to known H3R antagonists warrants its investigation as a potential modulator of the H3 receptor.[6]

This guide details robust HTS methodologies to ascertain the affinity and functional activity of 1-(azetidin-3-yl)-1H-imidazole hydrochloride at the H3R.

Compound Information

PropertyValueSource
IUPAC Name 1-(azetidin-3-yl)-1H-imidazole hydrochloride-
CAS Number 153836-44-3[7]
Molecular Formula C6H10ClN3[7]
Molecular Weight 159.62 g/mol [7]
Appearance White to off-white solid-
Purity ≥95% (typical)[7]
Solubility Soluble in water and other polar solvents. The hydrochloride salt form enhances aqueous solubility.[4]
Storage Store at room temperature in an inert atmosphere.[7]

Note on Solubility for HTS: For high-throughput screening, it is recommended to prepare a concentrated stock solution in a suitable solvent such as water or dimethyl sulfoxide (DMSO). Subsequent dilutions into aqueous assay buffers should be performed to achieve the desired final concentrations. A solubility test in the specific assay buffer is recommended prior to large-scale screening.

High-Throughput Screening Workflow

A tiered screening approach is recommended to efficiently characterize the activity of 1-(azetidin-3-yl)-1H-imidazole hydrochloride at the H3 receptor.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening Primary Radioligand Binding Assay (Affinity Determination) cAMP cAMP Functional Assay (Gi Pathway Activity) Primary->cAMP Confirm Hits pERK pERK1/2 Functional Assay (Downstream Signaling) cAMP->pERK Further Characterization

Caption: High-throughput screening cascade for 1-(azetidin-3-yl)-1H-imidazole hydrochloride.

Primary Screening: Radioligand Binding Assay

This assay determines the affinity of the test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.

Principle

The assay measures the competition between 1-(azetidin-3-yl)-1H-imidazole hydrochloride and a radiolabeled H3R antagonist, such as [3H]-N-α-methylhistamine, for binding to H3 receptors in membranes prepared from cells overexpressing the receptor (e.g., HEK293-H3R).[8][9]

Materials
  • Cell Membranes: Membranes from HEK293 cells stably expressing the human histamine H3 receptor.

  • Radioligand: [3H]-N-α-methylhistamine.

  • Test Compound: 1-(azetidin-3-yl)-1H-imidazole hydrochloride.

  • Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM clobenpropit or histamine).[10]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates.

  • TopSeal-A Plate Sealers.

  • Microplate Scintillation Counter.

Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of 1-(azetidin-3-yl)-1H-imidazole hydrochloride in water or DMSO. Create a serial dilution series of the compound in assay buffer.

  • Assay Plate Preparation: To each well of a 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.

    • 25 µL of the test compound at various concentrations.

    • 50 µL of [3H]-N-α-methylhistamine (final concentration of ~2 nM).[10]

    • 100 µL of H3R cell membranes (10-20 µg protein/well).

  • Incubation: Seal the plate and incubate for 90-120 minutes at room temperature with gentle shaking.[9][10]

  • Filtration: Rapidly filter the contents of each well through a 96-well filter plate pre-soaked in assay buffer.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Drying: Dry the filter plate at 50°C for 30-60 minutes.

  • Scintillation Counting: Add 50 µL of scintillation cocktail to each well, seal the plate, and count the radioactivity using a microplate scintillation counter.

Data Analysis

The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The affinity of the test compound (Ki) can be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Screening: Functional Assays

Functional assays are essential to determine whether the compound acts as an antagonist, agonist, or inverse agonist.

Histamine H3 Receptor Signaling

The H3R primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. It can also signal through other pathways, such as the MAPK/ERK pathway.

H3R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R H3 Receptor Gi Gi/o Protein H3R->Gi Activation ERK_pathway MAPK/ERK Pathway H3R->ERK_pathway Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation pERK pERK1/2 ERK_pathway->pERK Histamine Histamine (Agonist) Histamine->H3R Antagonist 1-(azetidin-3-yl)-1H-imidazole hydrochloride (Antagonist) Antagonist->H3R

Caption: Simplified signaling pathway of the histamine H3 receptor.

cAMP Assay (Gi-coupled Pathway)

This assay measures the ability of the test compound to antagonize the histamine-induced inhibition of cAMP production.

In cells expressing the H3R, an agonist like histamine will inhibit adenylyl cyclase, leading to a decrease in cAMP levels. An antagonist will block this effect, restoring cAMP levels. Forskolin is often used to stimulate adenylyl cyclase and produce a measurable baseline of cAMP. This assay can be performed using various HTS-compatible technologies, such as HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescent-based assays (e.g., cAMP-Glo™).[11][12]

  • Cells: HEK293 cells stably expressing the human H3 receptor.

  • Test Compound: 1-(azetidin-3-yl)-1H-imidazole hydrochloride.

  • Agonist: Histamine.

  • Stimulant: Forskolin.

  • Assay Kit: A commercial HTS-compatible cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 or Promega cAMP-Glo™).

  • Cell Culture Medium and Reagents.

  • 384-well Assay Plates.

  • Cell Preparation: Seed HEK293-H3R cells into 384-well plates and culture overnight.

  • Compound Addition: Add the test compound at various concentrations to the cells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.[13]

  • Agonist Addition: Add histamine at a concentration that produces 80% of its maximal effect (EC80) in the presence of a fixed concentration of forskolin.

  • Incubation: Incubate for 30 minutes at room temperature.

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

  • Signal Reading: After the recommended incubation time, read the plate on a suitable plate reader (e.g., HTRF-compatible reader or luminometer).

The data are plotted as the cAMP signal versus the logarithm of the test compound concentration. The IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production, is determined by non-linear regression.

pERK1/2 Assay (MAPK Pathway)

This assay measures the phosphorylation of ERK1/2, a downstream event in some GPCR signaling pathways.

Activation of the H3R can lead to the phosphorylation of ERK1/2. An antagonist will block this agonist-induced phosphorylation. This can be measured using HTRF or ELISA-based assays that use antibodies specific for the phosphorylated form of ERK1/2.[14][15][16]

  • Cells: CHO-K1 or HEK293 cells stably expressing the human H3 receptor.

  • Test Compound: 1-(azetidin-3-yl)-1H-imidazole hydrochloride.

  • Agonist: Histamine or another H3R agonist.

  • Assay Kit: A commercial phospho-ERK1/2 detection kit (e.g., Cisbio HTRF Phospho-ERK (Thr202/Tyr204) kit).

  • Cell Culture Medium and Reagents.

  • 384-well Assay Plates.

  • Cell Preparation: Seed cells into 384-well plates and culture overnight.

  • Starvation: Serum-starve the cells for 4-6 hours prior to the assay.

  • Compound Addition: Add the test compound at various concentrations and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add an H3R agonist at its EC80 concentration and incubate for 5-10 minutes at 37°C.

  • Cell Lysis: Lyse the cells by adding the lysis buffer provided in the kit and incubate for 30 minutes at room temperature.[14]

  • Detection: Transfer the lysate to a detection plate and add the phospho-ERK1/2 detection reagents according to the manufacturer's protocol.

  • Signal Reading: After a 2-hour incubation at room temperature, read the HTRF signal on a compatible plate reader.[14]

The data are plotted as the phospho-ERK1/2 signal versus the logarithm of the test compound concentration. The IC50 value is determined by non-linear regression.

Safety Precautions

Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Consult the Safety Data Sheet (SDS) for 1-(azetidin-3-yl)-1H-imidazole hydrochloride for specific handling and disposal information.

References

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  • Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed.
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  • Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. PMC - PubMed Central.
  • phospho-ERK 1/2 (Thr202/Tyr204, Thr185/Tyr187) InstantOne ELISA™ Kit. Fisher Scientific.
  • Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. PMC - PubMed Central.

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Method

Application Notes and Protocols for the In Vitro Use of 1-(azetidin-3-yl)-1H-imidazole hydrochloride

Introduction: Unveiling the Potential of a Novel Azetidinyl-Imidazole Compound The confluence of strained ring systems with pharmacologically active heterocycles represents a promising frontier in modern drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Azetidinyl-Imidazole Compound

The confluence of strained ring systems with pharmacologically active heterocycles represents a promising frontier in modern drug discovery. The azetidine moiety, a four-membered nitrogen-containing heterocycle, is increasingly utilized as a bioisostere to enhance physicochemical properties such as solubility and metabolic stability, while reducing lipophilicity.[1] The imidazole ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and is known to interact with a wide array of biological targets through various non-covalent interactions.[2][3]

This document provides a comprehensive guide for the initial characterization and application of 1-(azetidin-3-yl)-1H-imidazole hydrochloride (CAS: 153836-44-3) in a cell culture setting. As a novel compound with limited published data, the following protocols are designed to establish a foundational understanding of its bioactivity, guiding researchers in its effective use. We will proceed from fundamental physicochemical characterization to determining working concentrations and finally to hypothesizing and testing a potential mechanism of action.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is the bedrock of reproducible in vitro studies.

PropertyValue/InformationSource
Molecular Formula C₆H₁₀ClN₃ChemicalBook[4]
Molecular Weight 159.62 g/mol ChemicalBook[4]
Appearance White to off-white solidChemicalBook[4]
Storage Store at room temperature in an inert atmosphere; desiccate.ChemicalBook[4]
Purity >95% (Verify with supplier's Certificate of Analysis)Lead Sciences[5]
Solubility The hydrochloride salt form is expected to enhance aqueous solubility.[6] Imidazole hydrochloride is highly soluble in water (~500 mg/mL) and methanol (50 mg/mL).[7]General Knowledge
Safety Precautions:

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the SDS for imidazole hydrochloride serves as a useful proxy.

  • Hazard Statements: Causes skin irritation and serious eye irritation. May be harmful if swallowed.[8]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Part 1: Initial Characterization in a Cell Culture Environment

The first critical step is to determine the compound's behavior in the context of your experimental system. This involves preparing a stock solution and assessing its solubility and stability in your chosen cell culture medium.

Protocol 1: Preparation of a Master Stock Solution

The causality behind preparing a concentrated stock in a solvent like DMSO or sterile water is to minimize the volume of solvent added to the cell culture, thereby reducing potential solvent-induced artifacts.

  • Solvent Selection: Given its hydrochloride salt form, sterile, nuclease-free water is the recommended primary solvent. If solubility is limited, DMSO can be used.

  • Preparation:

    • Aseptically weigh out a precise amount of 1-(azetidin-3-yl)-1H-imidazole hydrochloride.

    • In a sterile microcentrifuge tube, dissolve the compound in the chosen solvent to create a high-concentration master stock (e.g., 10 mM or 50 mM).

    • Ensure complete dissolution by vortexing. Gentle warming (to 37°C) may be applied if necessary, but monitor for any signs of precipitation upon cooling.

  • Sterilization: Filter the master stock through a 0.22 µm sterile syringe filter into a fresh sterile tube. This is a critical self-validating step to prevent microbial contamination of your cell cultures.

  • Storage: Aliquot the master stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C.

Protocol 2: Assessment of Solubility and Stability in Cell Culture Medium

A compound's effectiveness in a cell-based assay is contingent on it remaining in solution at the desired concentration and being stable over the course of the experiment.[9]

  • Medium Preparation: Prepare your complete cell culture medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin).

  • Spiking the Medium: Add the master stock solution to the complete medium to achieve the highest desired working concentration (e.g., 100 µM). Also prepare a lower concentration (e.g., 1 µM).

  • Incubation: Incubate the spiked medium under standard cell culture conditions (37°C, 5% CO₂).

  • Observation:

    • Solubility: Immediately after adding the compound and after 2, 24, and 48 hours of incubation, visually inspect the medium for any signs of precipitation or cloudiness. Centrifuging a sample and checking for a pellet can provide a more sensitive assessment.

    • Stability (Qualitative): While quantitative analysis via HPLC or LC-MS is ideal, a functional assessment of stability can be performed. Prepare spiked media and "age" it for the duration of your longest planned experiment (e.g., 72 hours). Use this aged media in a pilot cytotoxicity assay and compare the results to those obtained with freshly prepared media. A significant loss of potency in the aged media suggests compound degradation.

Part 2: Determining the In Vitro Working Concentration

Before investigating the mechanism of action, it is essential to determine the concentration range over which the compound affects cell viability. This will establish a therapeutic window and guide the concentrations used in subsequent functional assays.

Protocol 3: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often correlated with cell viability.[10]

  • Cell Seeding: Plate your cells of interest (e.g., a cancer cell line like A549 or a normal fibroblast line like HFF-1) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of 1-(azetidin-3-yl)-1H-imidazole hydrochloride in complete culture medium. A wide range is recommended for the initial screen (e.g., 0.1 µM to 500 µM). Include a "vehicle control" (medium with the same concentration of solvent used for the compound) and a "no cells" control.

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Calculate the IC₅₀ (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.

Example Cytotoxicity Data:
Cell LineIncubation Time (h)IC₅₀ (µM)
A549 (Lung Carcinoma)4825.4
HFF-1 (Foreskin Fibroblast)48>100

This hypothetical data suggests that the compound has selective cytotoxicity towards the A549 cancer cell line. For subsequent functional assays in A549 cells, a concentration range below the IC₅₀ (e.g., 1-10 µM) would be appropriate to study non-cytotoxic effects.

Part 3: Investigating a Hypothesized Mechanism of Action

Given that many imidazole-containing compounds exhibit anticancer properties by modulating signaling pathways, we can hypothesize that 1-(azetidin-3-yl)-1H-imidazole hydrochloride may act as a kinase inhibitor.[11][12] Let's propose a hypothetical target pathway: the JAK/STAT signaling pathway, which is often dysregulated in cancer.[11][13]

Hypothesis: 1-(azetidin-3-yl)-1H-imidazole hydrochloride inhibits the JAK/STAT signaling pathway, leading to reduced cancer cell proliferation.

Signal_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Kinase Cytokine_Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA 5. Nuclear Translocation STAT->STAT_dimer 4. Dimerization Gene_Expression Gene Expression (e.g., Bcl-2, Cyclin D1) DNA->Gene_Expression 6. Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Ligand Binding Compound 1-(azetidin-3-yl)-1H- imidazole hydrochloride Compound->JAK Hypothesized Inhibition

Caption: Hypothesized inhibition of the JAK/STAT pathway.

Protocol 4: Western Blot Analysis of STAT3 Phosphorylation

This protocol aims to validate the hypothesis by measuring the phosphorylation status of a key downstream effector, STAT3, a common node in oncogenic signaling.[13]

  • Cell Culture and Treatment:

    • Seed A549 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

    • Pre-treat the cells with non-toxic concentrations of 1-(azetidin-3-yl)-1H-imidazole hydrochloride (e.g., 1 µM, 5 µM, 10 µM) or vehicle control for 2 hours.

  • Stimulation: Stimulate the cells with a known activator of the JAK/STAT pathway, such as Interleukin-6 (IL-6), for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is a self-validating step to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should also be used as a loading control.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.

Caption: Workflow for Western Blot analysis.

Conclusion and Future Directions

These application notes provide a foundational framework for researchers to begin characterizing the in vitro effects of 1-(azetidin-3-yl)-1H-imidazole hydrochloride. By systematically determining its solubility, stability, and cytotoxic profile, investigators can confidently design and execute experiments to probe its mechanism of action. The provided protocols, while centered on a hypothetical kinase inhibition model, are broadly applicable to the initial investigation of any novel small molecule. Future studies could expand upon these findings by performing broader kinase profiling, investigating effects on other signaling pathways, or moving towards in vivo models to assess therapeutic potential.

References

  • Mandal, M.K., Ghosh, S., Bhat, H.R., Naesens, L. and Singh, U.P., 2020. Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. Bioorganic Chemistry, 104, p.104320.
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  • Wei, Q., Li, J., Tang, F., Yin, Y., Zhao, Y., & Yao, Q. (2018). Synthesis and biological evaluation of novel 2-arylvinyl-substituted naphtho[2,3-d]imidazolium halide derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2454–2458.
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  • Regulating Protein Stability in Mammalian Cells Using Small Molecules - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • A Recent Trends on Green Synthesis and Bioactivity of Imidazole - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer. (2020, September 21). Retrieved January 27, 2026, from [Link]

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  • Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas. (n.d.). Retrieved January 27, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). Retrieved January 27, 2026, from [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PubMed Central. (2021, January 25). Retrieved January 27, 2026, from [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2016, December 9). Retrieved January 27, 2026, from [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]

  • Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed. (2014, January 9). Retrieved January 27, 2026, from [Link]

  • Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. (2025, April 25). Retrieved January 27, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 27, 2026, from [Link]

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Sources

Application

Application Notes &amp; Protocols: Synthesis of Azetidin-2-one Derivatives with Imidazole Scaffolds

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Objective: This document provides a detailed technical guide on the principal synthetic methodologi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed technical guide on the principal synthetic methodologies for conjugating the pharmacologically significant azetidin-2-one (β-lactam) nucleus with an imidazole moiety. It offers in-depth mechanistic insights, step-by-step experimental protocols, and critical analysis of reaction parameters to enable researchers to design and execute robust synthetic strategies.

Introduction: The Strategic Union of Two Privileged Heterocycles

The convergence of the azetidin-2-one and imidazole rings into a single molecular entity represents a compelling strategy in modern medicinal chemistry. The β-lactam ring is the cornerstone of some of the most crucial antibiotics in history, including penicillins and cephalosporins, which function by inhibiting bacterial cell wall biosynthesis.[1][2] Its inherent ring strain makes it an effective acylating agent for biological targets.[1]

Concurrently, the imidazole nucleus is a ubiquitous feature in numerous bioactive compounds and natural products, exhibiting a vast spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4] The proposed rationale for creating hybrid imidazole-azetidinone molecules is to leverage the unique properties of both scaffolds, potentially leading to compounds with synergistic antimicrobial action, novel mechanisms of action, or expanded biological activity profiles.[5][6] This guide details the most effective and widely adopted synthetic routes to achieve this molecular fusion.

Core Synthetic Strategy I: The Staudinger [2+2] Cycloaddition

The Staudinger synthesis, a formal [2+2] cycloaddition between a ketene and an imine (Schiff base), remains the most versatile and widely employed method for constructing the azetidin-2-one ring.[5][7] Its enduring utility lies in its operational simplicity and the broad commercial availability of diverse starting materials, allowing for extensive functionalization of the final β-lactam product.

Mechanistic Principle

The reaction is not a concerted pericyclic process but proceeds via a stepwise mechanism. The nucleophilic nitrogen of the imine attacks the electrophilic sp-hybridized carbon of the ketene, forming a zwitterionic intermediate.[8] Subsequent conrotatory ring closure of this intermediate yields the four-membered β-lactam ring. The stereochemical outcome (cis vs. trans isomers) is determined by the relative rates of ring closure versus rotation around the C-N bond in the zwitterionic intermediate, which is influenced by substituents and reaction conditions.[8][9]

Staudinger_Mechanism Imine Imine (Schiff Base) Plus + Imine->Plus Ketene Ketene Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack Plus->Ketene BetaLactam Azetidin-2-one (β-Lactam) Zwitterion->BetaLactam Ring Closure Protocol_Workflow A Step 1: Synthesize Imidazole-Azo-Amine B Step 2: Synthesize Schiff Base (Imine Formation) A->B Condensation with aromatic aldehyde C Step 3: Cycloaddition Reaction (β-Lactam Formation) B->C Add Chloroacetyl Chloride & Triethylamine D Step 4: Purification & Characterization C->D Workup & Recrystallization

Caption: General workflow for imidazole-azetidinone synthesis.

Step 1 & 2: Synthesis of Imidazole-Containing Schiff Base (Precursor)

  • Synthesize the starting amine, 4-((4,5-diphenyl-1H-imidazol-2-yl)diazenyl)aniline, via established diazo-coupling reactions. [1]2. To a solution of this amine (1.0 eq) in absolute ethanol (20 mL) in a 100 mL round-bottom flask, add the desired substituted aromatic aldehyde (1.1 eq).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The precipitated Schiff base product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 3: [2+2] Cycloaddition for β-Lactam Formation

  • In a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve the synthesized Schiff base (1.0 eq) in anhydrous 1,4-dioxane (50 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add triethylamine (Et₃N) (1.5 eq) to the solution as a base and acid scavenger.

  • Slowly add chloroacetyl chloride (1.2 eq), dissolved in a small amount of anhydrous dioxane, dropwise over 30 minutes with vigorous stirring. Maintain the temperature below 10 °C.

    • Causality: Chloroacetyl chloride is the ketene precursor. Triethylamine dehydrohalogenates it in situ to form the highly reactive chloroketene. The dropwise addition at low temperature is critical to control the exothermic reaction and prevent polymerization of the ketene. [1]5. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 10-12 hours.

  • Monitor the reaction by TLC until the Schiff base spot disappears.

Step 4: Workup and Purification

  • The precipitated triethylamine hydrochloride salt is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude solid is washed thoroughly with cold water to remove any remaining salts.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or chloroform/hexane) to afford the pure azetidin-2-one derivative.

  • Characterize the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. The characteristic β-lactam carbonyl (C=O) stretch in the FT-IR spectrum is a key diagnostic peak, typically appearing at a high wavenumber (1740-1780 cm⁻¹), indicative of the strained four-membered ring. [1]

Core Synthetic Strategy II: The Copper-Catalyzed Kinugasa Reaction

The Kinugasa reaction is a powerful and stereoselective method for synthesizing β-lactams from nitrones and terminal alkynes, mediated by a copper(I) salt. [10][11]This reaction is notable for its operational simplicity and the direct formation of the β-lactam ring with, typically, a cis stereochemical relationship between the substituents at C3 and C4. [11]

Mechanistic Principle

The currently accepted mechanism involves the formation of a copper acetylide from the terminal alkyne. This species then undergoes a 1,3-dipolar cycloaddition with the nitrone to form a five-membered metallacycle intermediate (isoxazolidine). [12][13]This intermediate then undergoes a series of rearrangements, ultimately leading to the formation of the four-membered β-lactam ring and regeneration of the catalyst. [12]

Kinugasa_Mechanism Nit Nitrone Pls1 + Nit->Pls1 Alk Terminal Alkyne Pls2 + Alk->Pls2 CuA Copper Acetylide Pls1->CuA Cat Cu(I) Catalyst Base Pls2->Cat Cat->CuA Isox Isoxazolidine Intermediate CuA->Isox 1,3-Dipolar Cycloaddition BetaLactam cis-Azetidin-2-one Isox->BetaLactam Rearrangement

Caption: Simplified mechanism of the Kinugasa Reaction.

Application to Imidazole Derivatives

To synthesize an imidazole-containing azetidin-2-one via the Kinugasa reaction, the imidazole moiety must be pre-installed on either the nitrone or the alkyne starting material. For example, one could use an imidazole-2-carboxaldehyde to synthesize a C-(imidazol-2-yl)nitrone or use propargyl-substituted imidazoles as the alkyne component.

Representative Protocol: Synthesis of a 4-(Imidazolyl)-Substituted Azetidin-2-one

This protocol is a conceptual adaptation of a general Kinugasa reaction, designed for the synthesis of a 4-substituted β-lactam using an imidazole-functionalized nitrone. [14] Step 1: Preparation of Reactants

  • Prepare the required nitrone, for example, C-(1-methyl-1H-imidazol-2-yl)-N-phenylnitrone, by condensing 1-methyl-1H-imidazole-2-carbaldehyde with N-phenylhydroxylamine.

  • Use a commercially available terminal alkyne, such as phenylacetylene.

Step 2: Copper-Catalyzed Cycloaddition

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add copper(I) chloride (CuCl) (0.1 eq) and a suitable ligand/base such as N-methylimidazole (NMI) (1.0 eq).

    • Causality: An oxygen-free environment is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a major side reaction. [13]The base is required to facilitate the formation of the copper acetylide.

  • Add anhydrous, degassed solvent (e.g., THF or Dichloromethane, 20 mL).

  • Add the imidazole-substituted nitrone (1.0 eq) and the terminal alkyne (1.2 eq) to the flask.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by exposing it to air and adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired imidazole-azetidin-2-one derivative.

Summary of Synthetic Approaches and Conditions

The following table summarizes representative examples of imidazole-azetidinone synthesis, highlighting the versatility of the methodologies.

EntrySynthetic MethodImidazole PositionKey ReagentsConditionsYield (%)Reference
1StaudingerN1 of AzetidinoneImidazole-Azo Schiff Base, Chloroacetyl Chloride, Et₃NDioxane, 0°C to RT, 12h65-78[1]
2StaudingerC4 of AzetidinoneImine, (Imidazol-1-yl)acetyl chloride, PyridineDichloroethane, 0°C to Reflux75-89[5]
3StaudingerN1 of AzetidinoneImine from 2-amino-1,3,4-thiadiazole-imidazole, Chloroacetyl ChlorideNot SpecifiedGood[15]
4Kinugasa (Conceptual)C4 of AzetidinoneC-(Imidazolyl)nitrone, Phenylacetylene, CuClTHF, RT, 24hN/A[14]

Conclusion

The synthesis of hybrid molecules containing both azetidin-2-one and imidazole rings is a promising field for the discovery of new therapeutic agents. The Staudinger [2+2] cycloaddition provides a robust and highly adaptable platform for creating these structures, with well-established protocols and readily available starting materials. The Kinugasa reaction offers a valuable alternative, particularly for stereoselective synthesis of cis-β-lactams. The choice of method depends on the desired substitution pattern on the final molecule and the availability of the requisite precursors. The protocols and insights provided herein serve as a foundational guide for researchers aiming to explore this exciting chemical space.

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  • Noori, S. D., Mousa, M. N., & Al-Jadaan, S. A. N. (2018). Synthesis of a New Conjugates of Imidazole with Beta Lactam Moiety and Evaluation of its Expanded Antibacterial Activity. Oriental Journal of Chemistry, 34(5), 2533-2540. [Link]

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Method

in vivo evaluation of azetidinyl pyrimidine compounds in mice

Application Notes & Protocols: A Comprehensive Guide to the In Vivo Evaluation of Azetidinyl Pyrimidine Compounds in Mice Introduction: The Therapeutic Potential of Azetidinyl Pyrimidine Scaffolds The confluence of the a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: A Comprehensive Guide to the In Vivo Evaluation of Azetidinyl Pyrimidine Compounds in Mice

Introduction: The Therapeutic Potential of Azetidinyl Pyrimidine Scaffolds

The confluence of the azetidine ring and the pyrimidine nucleus in medicinal chemistry has given rise to a class of compounds with significant therapeutic promise. The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including nucleic acids and various approved drugs, known for its ability to mimic natural purines and interfere with processes like DNA synthesis, making it a valuable pharmacophore in oncology.[1] The azetidine moiety, a four-membered nitrogen-containing heterocycle, is prized for its ability to introduce conformational rigidity and improve physicochemical properties such as stability and solubility without substantially increasing molecular weight.[2] However, it is crucial to recognize that certain azetidine substitutions, such as with oxadiazoles, can introduce reactivity towards cysteine residues, a factor that must be carefully profiled during development.[2][3]

This guide provides a detailed framework for the preclinical in vivo evaluation of novel azetidinyl pyrimidine compounds in mouse models. Moving from promising in vitro data to a whole-animal system is a critical inflection point in drug development. It is here that we interrogate not just the compound's effect on its intended target, but also its absorption, distribution, metabolism, excretion (ADME), and overall safety profile within a complex biological system. The protocols and insights herein are designed for researchers, scientists, and drug development professionals to establish robust, reproducible, and insightful in vivo studies.

Part 1: Foundational Strategy - Experimental Design & Model Selection

A successful in vivo study is built upon a meticulously planned experimental design. The primary objectives—be it determining a maximum tolerated dose (MTD), assessing efficacy, or defining a pharmacokinetic/pharmacodynamic (PK/PD) relationship—must be clearly defined at the outset.

The Rationale for Model Selection

The choice of mouse model is dictated by the therapeutic hypothesis. The genetic similarity between mice and humans (approximately 97.5%) makes them suitable for many disease studies.[4]

  • Oncology: For anti-cancer evaluations, patient-derived xenograft (PDX) or standard cell line-derived xenograft (CDX) models in immunocompromised mice (e.g., NU/NU, NSG) are common for assessing direct anti-tumor activity.[5] For compounds intended to modulate the immune system, syngeneic models (implanting mouse tumors into immunocompetent mice of the same strain) are essential.

  • Inflammation & Autoimmune Disease: A wide array of models exists to induce specific inflammatory conditions. For acute inflammation, models like carrageenan-induced paw edema are standard.[6] For chronic or autoimmune conditions, models for psoriasis, asthma, or experimental autoimmune encephalomyelitis (EAE) can be employed. Common immunocompetent strains like C57BL/6 (often exhibiting a strong Th1 immune response) and Balb/c are frequently used.[4]

Ethical Considerations

All animal procedures must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. This ensures that animal welfare is prioritized, and procedures are refined to minimize pain and distress.

Experimental Workflow Overview

The path from compound synthesis to in vivo data interpretation follows a logical sequence. This workflow ensures that foundational data (e.g., safety, exposure) is established before committing to resource-intensive efficacy studies.

InVivo_Workflow cluster_01 Phase 1: Preparation & Safety cluster_02 Phase 2: Efficacy & Mechanism cluster_03 Phase 3: Analysis Formulation Compound Formulation & Vehicle Selection Toxicity Acute Toxicity / MTD Study Formulation->Toxicity Dose Range Finding PK_Study Pharmacokinetic (PK) Study Toxicity->PK_Study Select Doses Efficacy Efficacy Study (Dosing & Monitoring) PK_Study->Efficacy Inform Dosing Regimen Model Disease Model Induction Model->Efficacy PD_Study Pharmacodynamic (PD) Study (Target Engagement) Efficacy->PD_Study Collect Samples Analysis Data Analysis (Statistics, Modeling) PD_Study->Analysis Report Interpretation & Reporting Analysis->Report Route_Decision node_action Oral Gavage (PO) Start Compound Properties & Study Goal Oral Good Oral Bioavailability? Start->Oral Oral->node_action Yes Systemic Rapid Systemic Exposure Needed? Oral->Systemic No Sustained Sustained Release Desired? Systemic->Sustained No node_action_ip Intraperitoneal (IP) or Intravenous (IV) Systemic->node_action_ip Yes Sustained->node_action_ip No node_action_sc Subcutaneous (SC) Sustained->node_action_sc Yes

Caption: Decision framework for selecting an administration route.

Detailed Administration Protocols

The following are standardized protocols. Self-validation check: Always aspirate before injecting (except for oral gavage) to ensure the needle is not in a blood vessel or internal organ. [8]

Protocol 2.3.1: Oral Gavage (PO)

  • Rationale: This method ensures the precise delivery of a specified volume directly into the stomach. It is essential for evaluating orally administered drug candidates. [7]* Materials:

    • Appropriately sized syringe.

    • 18-20 gauge, 1.5-inch flexible or curved gavage needle with a rounded bulb tip. [8] * Animal scale.

  • Procedure:

    • Weigh the mouse to calculate the correct dosing volume. The maximum recommended volume is 10 mL/kg. [8] 2. Measure the gavage needle from the tip of the mouse's nose to the bottom of the sternum (xyphoid process) and mark the tube. Do not insert past this mark to prevent stomach perforation. [7] 3. Restrain the mouse firmly by the scruff, ensuring the head and body are in a vertical line to straighten the esophagus. [9] 4. Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate. [7] 5. The needle should pass easily into the esophagus; the mouse may exhibit swallowing motions. If resistance is met, do not force it . Withdraw and attempt again. [7] 6. Once the needle is in place, dispense the substance slowly and smoothly.

    • Withdraw the needle and return the mouse to its cage, monitoring for any signs of distress.

Protocol 2.3.2: Intraperitoneal (IP) Injection

  • Rationale: IP injection allows for rapid absorption into the systemic circulation via the mesenteric vessels, bypassing the gastrointestinal tract. It is a common route for compounds with poor oral bioavailability. [10]* Materials:

    • Sterile syringe (e.g., 1 mL).

    • Sterile needle (25-27 gauge). [11]* Procedure:

    • Restrain the mouse and rotate it into a dorsal recumbency position with the head tilted downwards. This allows the abdominal organs to shift cranially, creating a safer injection space. [12] 2. Identify the injection site in the lower right abdominal quadrant to avoid the cecum and bladder. [11][12] 3. Insert the needle, bevel up, at a 30-40° angle. [11] 4. Gently aspirate by pulling back the plunger. If no fluid or blood enters the syringe hub, proceed with the injection.

    • Inject the substance at a steady rate. The maximum recommended volume is 10 mL/kg. [11] 6. Withdraw the needle and return the mouse to its cage.

Protocol 2.3.3: Subcutaneous (SC) Injection

  • Rationale: SC injection provides a slower, more sustained release of the compound compared to IP or IV routes, as absorption occurs via local capillaries and lymphatic vessels.

  • Materials:

    • Sterile syringe.

    • Sterile needle (25-27 gauge). [13]* Procedure:

    • Firmly scruff the mouse by pinching the loose skin between the shoulder blades. This will create a "tent" of skin. [14] 2. Insert the needle into the base of the skin tent, parallel to the spine. [15] 3. Gently aspirate to ensure a blood vessel has not been entered.

    • Inject the substance. A small bleb or bubble will form under the skin. The recommended maximum volume per site is 5-10 mL/kg. [13] 5. Withdraw the needle and return the mouse to its cage.

Administration RouteRecommended Needle GaugeMaximum Volume (per site)Typical Use Case
Oral Gavage (PO)18-20 ga. (bulb tip)10 mL/kgTesting orally bioavailable compounds
Intraperitoneal (IP)25-27 ga.10 mL/kgRapid systemic exposure, poor oral stability
Subcutaneous (SC)25-27 ga.5-10 mL/kgSustained release, depot formulation

Table compiled from references.[8][11][13]

Part 3: Efficacy Evaluation in an Oncology Xenograft Model

This section details a standard protocol for assessing the anti-tumor efficacy of an azetidinyl pyrimidine compound using a subcutaneous xenograft model. Many pyrimidine derivatives show promise in cancer treatment. [16][17]

Protocol: Tumor Growth Inhibition (TGI) Study
  • Rationale: The TGI assay is the gold standard for evaluating the in vivo efficacy of a potential anti-cancer agent. It measures the compound's ability to slow or stop tumor growth compared to a vehicle control. [18][19]* Procedure:

    • Cell Culture & Implantation:

      • Culture human cancer cells (e.g., PC3 for prostate cancer, A549 for lung cancer) under sterile conditions. [16] * Harvest cells during their logarithmic growth phase. Resuspend a defined number of cells (e.g., 1-5 x 10⁶) in a sterile medium, often mixed 1:1 with Matrigel to support initial tumor establishment.

      • Subcutaneously inject the cell suspension into the flank of immunocompromised mice.

    • Tumor Growth & Group Randomization:

      • Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

      • Measure tumors using digital calipers (Volume = (Length x Width²)/2).

      • Randomize mice into treatment groups (e.g., n=8-10 mice/group) to ensure the average tumor volume is similar across all groups at the start of treatment.

    • Treatment Groups:

      • Group 1: Vehicle Control (receives only the vehicle solution).

      • Group 2: Test Compound - Low Dose (e.g., 10 mg/kg).

      • Group 3: Test Compound - High Dose (e.g., 50 mg/kg).

      • Group 4: Positive Control (an established anti-cancer drug, e.g., 5-Fluorouracil). [17] 4. Dosing & Monitoring:

      • Administer the compound and controls according to a pre-defined schedule (e.g., once daily, 5 days a week) via the chosen route.

      • Measure tumor volumes 2-3 times per week.

      • Record mouse body weights at the same frequency. Significant weight loss (>15-20%) is a key indicator of toxicity.

      • Observe mice daily for clinical signs of distress (e.g., lethargy, ruffled fur, abnormal posture).

    • Study Endpoint & Data Collection:

      • The study typically ends when tumors in the vehicle group reach a pre-determined size (e.g., 1500-2000 mm³) or after a fixed duration.

      • At the endpoint, euthanize mice and collect terminal samples: tumors for PD analysis, blood for PK analysis, and key organs for histopathology.

Data Analysis and Presentation

Efficacy is primarily assessed by Tumor Growth Inhibition (%TGI).

%TGI = (1 - (ΔT / ΔC)) x 100

Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Treatment GroupDose (mg/kg, QD)Mean Tumor Volume Day 21 (mm³)% TGIMean Body Weight Change (%)
Vehicle (0.5% CMC)-1450 ± 150-+5.2
Compound AZP-12325720 ± 9552%-1.8
Compound AZP-12375310 ± 6080%-6.5
Positive Control20450 ± 7571%-8.1
Hypothetical data for illustrative purposes.

Part 4: Pharmacodynamic (PD) & Safety Assessment

Efficacy data alone is insufficient. Understanding if the compound engages its target (pharmacodynamics) and its safety profile is critical for progression.

Pharmacodynamic (Target Engagement) Studies
  • Rationale: PD studies confirm that the compound is modulating its intended biological target in vivo. For example, if the azetidinyl pyrimidine compound is designed as an EGFR inhibitor, a PD study would measure the phosphorylation status of EGFR or its downstream effectors (e.g., ERK, AKT) in tumor tissue. [17]* Protocol:

    • Conduct a satellite study where a separate cohort of tumor-bearing mice is dosed with the compound.

    • At various time points after a single dose (e.g., 2, 8, 24 hours), euthanize mice and rapidly excise and snap-freeze tumors.

    • Prepare tumor lysates and analyze them via Western Blot or ELISA to quantify the levels of the target protein and its phosphorylated form.

    • A significant reduction in the phosphorylated target protein following treatment demonstrates successful target engagement.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-ERK (PD Biomarker) MEK->ERK Proliferation Gene Transcription (Cell Proliferation) ERK->Proliferation Inhibitor Azetidinyl Pyrimidine EGFR Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: Simplified EGFR signaling pathway for PD biomarker analysis.

Acute & Sub-Acute Toxicity Studies
  • Rationale: To determine the safety window of the compound. An acute toxicity study often involves a single, high dose to determine the LD₅₀ (lethal dose for 50% of animals), while sub-acute studies involve repeated dosing over a period (e.g., 7-28 days) to identify target organ toxicities. [20]* Procedure:

    • Dose healthy (non-tumor bearing) mice with escalating doses of the compound.

    • Monitor animals intensively for clinical signs of toxicity.

    • Record body weights daily.

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a full necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination. [17]

Conclusion

The in vivo evaluation of azetidinyl pyrimidine compounds is a multi-faceted process that requires rigorous scientific methodology and a deep understanding of the interplay between pharmacology, physiology, and pathology. By integrating robust protocols for compound administration, efficacy testing in relevant disease models, and comprehensive PK/PD and safety assessments, researchers can generate the high-quality, reproducible data necessary to advance promising chemical entities toward clinical development. This guide provides the foundational framework and detailed procedures to navigate this critical phase of preclinical drug discovery.

References

  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PubMed Central. Available at: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]

  • Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. PubMed Central. Available at: [Link]

  • Mouse Handling & Techniques. UNC Research. Available at: [Link]

  • Biological Activity and Preclinical Efficacy of Azetidinyl Pyridazines as Potent Systemically-Distributed stearoyl-CoA Desaturase Inhibitors. PubMed. Available at: [Link]

  • Effect of high-protein diet on pyrimidine synthesis and response to PALA in mouse tissues. Oxford Academic. Available at: [Link]

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  • Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer. PubMed Central. Available at: [Link]

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  • Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. Available at: [Link]

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  • SOP: Mouse Oral Gavage. Virginia Tech. Available at: [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University IACUC. Available at: [Link]

  • MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. PAGE Meeting. Available at: [Link]

  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. MDPI. Available at: [Link]

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  • Subcutaneous Injection in the Mouse. Research Animal Training. Available at: [Link]

  • Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. ResearchGate. Available at: [Link]

  • Design and synthesis of 2-pyrimidinylindole derivatives as anti-obesity agents by regulating lipid metabolism. PubMed. Available at: [Link]

  • Experimental animal models of chronic inflammation. PubMed Central. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

  • Intraperitoneal Injection in the Mouse. Research Animal Training. Available at: [Link]

  • A 3-dimensional tumor growth inhibition assay for testing monoclonal antibody cytotoxicity. PubMed Central. Available at: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]

  • Structural Modification, In Vitro, In Vivo, Ex Vivo, and In Silico Exploration of Pyrimidine and Pyrrolidine Cores for Targeting Enzymes Associated with Neuroinflammation and Cholinergic Deficit in Alzheimer's Disease. PubMed. Available at: [Link]

  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Science. Available at: [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available at: [Link]

  • Subcutaneous Injection in the Mouse. University of Rochester Medical Center. Available at: [Link]

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers. Available at: [Link]

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  • Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. Institute of Laboratory Animal Science (LTK). Available at: [Link]

  • Design, synthesis, and biological investigation of oxadiazolyl, thiadiazolyl, and pyrimidinyl linked antipyrine derivatives as potential non-acidic anti-inflammatory agents. PubMed. Available at: [Link]

  • Synthesis, toxicological and in silico evaluation of novel spiro pyrimidines against Culex pipiens L. referring to chitinase enzyme. PubMed. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 1-(azetidin-3-yl)-1H-imidazole hydrochloride

Welcome to the dedicated technical support resource for 1-(azetidin-3-yl)-1H-imidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 1-(azetidin-3-yl)-1H-imidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges that can be encountered with this compound. As a hydrochloride salt of a molecule containing both an azetidine and an imidazole ring, its behavior in solution is governed by a nuanced interplay of its structural features and the surrounding experimental conditions. This document will equip you with the foundational knowledge and actionable protocols to confidently address these challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What is 1-(azetidin-3-yl)-1H-imidazole hydrochloride and why is its solubility a critical consideration?

1-(azetidin-3-yl)-1H-imidazole hydrochloride is a heterocyclic organic compound supplied as a white to off-white solid.[1] Its structure, featuring a basic azetidine ring and an aromatic imidazole ring, makes it a candidate for various research applications, including as a fragment in drug discovery. The hydrochloride salt form is intended to enhance its aqueous solubility compared to the free base.[2][3] However, like many small molecules, achieving a desired concentration in aqueous buffers for biological assays or in various solvents for analytical studies can be challenging. Poor solubility can lead to inaccurate experimental results, including underestimated potency in bioassays and difficulties in formulation development.[4]

Q2: I'm struggling to dissolve 1-(azetidin-3-yl)-1H-imidazole hydrochloride in my aqueous buffer (e.g., PBS at pH 7.4). What is the likely cause?

The primary reason for poor solubility in neutral or basic aqueous buffers is the pH-dependent nature of this hydrochloride salt.[5] Being the salt of a weak base, 1-(azetidin-3-yl)-1H-imidazole hydrochloride is more soluble in acidic conditions where the amine groups on the azetidine and imidazole rings are protonated and thus more polar.[5] As the pH increases towards neutral and alkaline, the compound can deprotonate, converting to its less soluble free base form, which may precipitate out of solution.

Q3: How does the common ion effect impact the solubility of this hydrochloride salt?

The common ion effect can decrease the solubility of a sparingly soluble salt when a solution already contains one of the ions from the salt.[1] For 1-(azetidin-3-yl)-1H-imidazole hydrochloride, if the dissolution medium contains a high concentration of chloride ions (for example, from NaCl in PBS), it can suppress the dissolution of the compound. This is particularly relevant for hydrochloride salts with marginal aqueous solubility.[1]

Q4: Are there any known stability issues I should be aware of when preparing solutions?

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This section provides a systematic workflow to diagnose and resolve solubility challenges with 1-(azetidin-3-yl)-1H-imidazole hydrochloride.

Initial Solubility Assessment

Before proceeding with complex solubilization strategies, it is crucial to perform a basic solubility test in a small range of solvents. This will inform the most appropriate approach for your specific experimental needs.

Solvent System General Expectation Rationale
Water (acidified, pH < 5) High SolubilityThe hydrochloride salt will be fully protonated and highly polar.
Water (neutral, pH ~7) Low to Moderate SolubilityPotential for conversion to the less soluble free base.
Phosphate-Buffered Saline (PBS) Potentially Lower than WaterThe presence of chloride ions may exert a common ion effect.[1]
Dimethyl Sulfoxide (DMSO) High SolubilityA polar aprotic solvent that is generally effective for a wide range of organic molecules.
Ethanol Moderate to High SolubilityA polar protic solvent that can facilitate dissolution.
Workflow for Preparing Aqueous Solutions

If your experiment requires an aqueous solution of 1-(azetidin-3-yl)-1H-imidazole hydrochloride, follow this decision tree to optimize its solubility.

G start Start: Need Aqueous Solution check_ph Is the final pH of the experiment flexible? start->check_ph ph_yes Yes check_ph->ph_yes Yes ph_no No check_ph->ph_no No dissolve_acidic Dissolve in slightly acidic water (e.g., pH 4-5 with dilute HCl). ph_yes->dissolve_acidic stock_dmso Prepare a concentrated stock solution in DMSO (e.g., 10-50 mM). ph_no->stock_dmso adjust_ph Slowly adjust pH upwards with dilute NaOH while monitoring for precipitation. dissolve_acidic->adjust_ph end_soluble End: Soluble Solution Achieved adjust_ph->end_soluble dilute_buffer Serially dilute the DMSO stock into your aqueous buffer. Ensure final DMSO concentration is low (<0.5%) to avoid solvent effects in biological assays. stock_dmso->dilute_buffer precipitation Precipitation observed? dilute_buffer->precipitation cosolvent Consider using a co-solvent system (e.g., water with 5-10% ethanol or PEG 400). precipitation->cosolvent Yes precipitation->end_soluble No end_insoluble End: Further formulation development may be needed. cosolvent->end_insoluble

Caption: Decision workflow for aqueous solution preparation.

Detailed Experimental Protocols

This protocol is suitable for applications where a lower pH is acceptable.

  • Weighing: Accurately weigh the desired amount of 1-(azetidin-3-yl)-1H-imidazole hydrochloride in a sterile container.

  • Solvent Addition: Add a small volume of sterile, deionized water and vortex briefly. The compound may not fully dissolve at this stage.

  • pH Adjustment: While stirring, add 0.1 M hydrochloric acid (HCl) dropwise until the solid completely dissolves. Monitor the pH to ensure it remains within an acceptable range for your experiment.

  • Final Volume: Once dissolved, add deionized water to reach the final desired concentration.

  • Sterilization: If required, filter-sterilize the solution using a 0.22 µm syringe filter compatible with acidic solutions.

This is the recommended method for preparing solutions for most cell-based assays to avoid pH and high salt concentration issues.

  • Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) for the highest solubility.

  • Weighing: Weigh the 1-(azetidin-3-yl)-1H-imidazole hydrochloride in a sterile, conical tube.

  • Dissolution: Add the required volume of DMSO to achieve a high-concentration stock (e.g., 10 mM or higher). Cap the tube tightly and vortex vigorously. If needed, gentle warming in a 37°C water bath or brief sonication can aid dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

This protocol is critical to prevent precipitation when introducing the compound into an aqueous environment for experiments.

  • Pre-warming: Warm the aqueous experimental medium (e.g., cell culture medium, buffer) to the experimental temperature (typically 37°C).

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution in the pre-warmed aqueous medium. It is crucial to add the small volume of DMSO stock to the larger volume of aqueous medium while vortexing or stirring to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Calculate the final concentration of DMSO in your experiment and ensure it is below a level that affects your specific assay (typically <0.5%). Run a vehicle control with the same final DMSO concentration.

Advanced Strategies for Formulation Development

For more challenging applications, such as in vivo studies, more advanced formulation strategies may be necessary.

  • Co-solvents: The use of co-solvents can increase the solubility of poorly water-soluble compounds.[7] Pharmaceutically acceptable co-solvents like polyethylene glycol 400 (PEG 400) or propylene glycol can be explored.[8]

  • Excipients: Certain excipients can enhance solubility and stability. For instance, cyclodextrins can form inclusion complexes with guest molecules, increasing their apparent water solubility.

  • Salt Screening: While the compound is already a hydrochloride salt, in some cases, exploring other salt forms (e.g., mesylate, tosylate) can yield a salt with more favorable physicochemical properties.[3]

Workflow for Advanced Formulation

G start Start: Standard methods insufficient cosolvent_screening Screen co-solvents (e.g., PEG 400, Propylene Glycol). start->cosolvent_screening excipient_screening Investigate solubilizing excipients (e.g., cyclodextrins). start->excipient_screening salt_screening Consider alternative salt forms. start->salt_screening optimization Optimize concentration of co-solvent/excipient and assess stability. cosolvent_screening->optimization excipient_screening->optimization salt_screening->optimization lead_formulation Lead formulation identified. optimization->lead_formulation

Caption: Advanced formulation development workflow.

Analytical Quantification

Accurate quantification of 1-(azetidin-3-yl)-1H-imidazole hydrochloride in solution is essential. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of imidazole-containing compounds. A reversed-phase HPLC method with UV detection would be a suitable starting point for developing a quantitative assay.

References

  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. BenchChem.
  • Miyazaki, S., Oshiba, M., & Nadai, T. (1982). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of pharmaceutical sciences, 71(5), 594–596.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Domanska, U., & Bogel-Lukasik, R. (2005). Solubility of Imidazoles in Alcohols.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
  • Huang, Y., Liu, D. Q., & Chen, J. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of pharmaceutical sciences, 108(9), 3021–3028.
  • Al-Ghorbani, M., Al-Duraihem, A., Al-Obaid, A. A., & El-Emam, A. A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules (Basel, Switzerland), 28(3), 1084.
  • Lead Sciences. (n.d.). 1-(Azetidin-3-yl)-1H-imidazole hydrochloride. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2022). (PDF) Handbook of Pharmaceutical Salts: Properties, Selection, and Use Edited by P. Heinrich Stahl and Camile G. Wermuth.
  • Scott, A. D., & Waring, M. J. (2021). Tactics to Improve Solubility. In Physicochemical Properties in Drug Discovery (pp. 23-53). Royal Society of Chemistry.
  • Mehra, V., & Singh, G. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49353-49385.
  • Meyyanathan, S. N., & Ramana, G. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
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  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). The effect of the common ion on the dissolution and absorption of hydrochloride salts. Chemical & pharmaceutical bulletin, 29(10), 3057–3060.
  • Bongers, J., Leurs, R., & de Esch, I. J. P. (2012). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of medicinal chemistry, 55(21), 9576–9586.
  • Request PDF. (2021).
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  • ResearchGate. (2020). (PDF) ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl)
  • Zhang, Y., et al. (2024). Combining solubilization and controlled release strategies to prepare pH-sensitive solid dispersion loaded with albendazole: in vitro and in vivo studies. Drug delivery.
  • ACS Publications. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 26, 2026, from [Link]

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  • National Center for Biotechnology Information. (n.d.). Imidazole. PubChem. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2012). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity.
  • National Center for Biotechnology Information. (n.d.). 1H-Imidazole-1-ethanol, alpha-((2,3-dimethyl-1-aziridinyl)methyl)-2-nitro. PubChem. Retrieved January 26, 2026, from [Link]

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Optimization

Technical Support Center: Purification of Basic Amine Compounds by Column Chromatography

Welcome to the technical support center for the purification of basic amine compounds by column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of basic amine compounds by column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-problematic molecules. Basic amines are notorious for their difficult chromatographic behavior on standard silica gel, primarily due to strong interactions with the acidic stationary phase. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome these hurdles and achieve successful purifications.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may face during the column chromatography of basic amines, offering explanations for the underlying causes and actionable solutions.

Problem 1: Severe Peak Tailing

Symptom: Your compound elutes from the column with a broad, asymmetrical peak, where the back end of the peak is significantly wider than the front.

Causality: Peak tailing is a classic sign of strong, non-ideal interactions between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2] The lone pair of electrons on the nitrogen atom of the amine can form a strong hydrogen bond or even an acid-base interaction with the protonated silanols, leading to a slow and uneven release of the analyte from the stationary phase.[3][4] This results in some molecules of the compound being retained longer than others, causing the characteristic tailing.

Solutions:

  • Mobile Phase Modification with a Competing Base:

    • Mechanism: Introducing a small amount of a volatile tertiary amine, most commonly triethylamine (TEA), into the mobile phase can effectively "mask" the acidic silanol groups.[3][4][5] The TEA, being a stronger base, will preferentially interact with the silanol groups, preventing your target amine from binding too strongly.[3]

    • Protocol:

      • Develop your initial mobile phase system using TLC.

      • To the chosen solvent system, add 0.1-2% (v/v) of triethylamine.[5]

      • Equilibrate the column with this modified mobile phase before loading your sample.

    • Pro-Tip: Always use a fume hood when working with triethylamine due to its strong odor and potential health effects.

  • Use of an Amine-Functionalized Stationary Phase:

    • Mechanism: These columns have an amine-based functional group covalently bonded to the silica surface, which masks the underlying acidic silanols and creates a more basic environment.[4][6] This minimizes the strong acid-base interactions that cause peak tailing.[4]

    • Recommendation: For routine purification of basic amines, investing in pre-packed amine-functionalized columns or bulk media can save significant time and improve separation efficiency.[4][6]

  • Employing Reversed-Phase Chromatography:

    • Mechanism: In reversed-phase chromatography (e.g., with a C18 stationary phase), the primary mode of separation is based on hydrophobicity.[7] By adjusting the mobile phase pH to be two units above the pKa of the amine, the compound will be in its neutral, free-base form, increasing its hydrophobicity and retention on the non-polar stationary phase.[3]

    • Consideration: This approach is particularly useful for polar amines that have poor retention in normal-phase chromatography.[7]

Visualizing the Problem and Solution:

PeakTailing cluster_0 Problem: Peak Tailing on Silica Gel cluster_1 Solution: Mobile Phase Modification Silica Acidic Silica Surface (Si-OH) TailingPeak Broad, Tailing Peak Silica->TailingPeak Leads to BasicAmine Basic Amine Compound BasicAmine->Silica Strong Acid-Base Interaction Silica_TEA Silica Surface (Si-O⁻ H-NEt₃⁺) TEA Triethylamine (TEA) TEA->Silica_TEA Masks Acidic Sites BasicAmine_elutes Basic Amine (Elutes Symmetrically) SharpPeak Symmetrical Peak BasicAmine_elutes->SharpPeak Results in

Caption: Mechanism of peak tailing and its mitigation with triethylamine.

Problem 2: Irreversible Adsorption or No Elution

Symptom: Your compound sticks to the top of the column and does not move, even with a highly polar mobile phase.

Causality: This is an extreme case of the interaction described above. Very basic or poly-functional amines can bind so strongly to the acidic silica that they become irreversibly adsorbed.[3] The interaction is no longer just a strong hydrogen bond but a full acid-base reaction, effectively "salting out" your compound on the stationary phase.

Solutions:

  • Pre-treatment of Silica Gel:

    • Mechanism: Before packing the column, the silica gel can be "deactivated" by neutralizing the acidic sites.

    • Protocol:

      • Prepare a slurry of your silica gel in the chosen non-polar solvent (e.g., hexane).

      • Add 1-3% triethylamine to the slurry and stir for 30 minutes.[5]

      • Pack the column with this slurry. This ensures that the majority of the acidic sites are neutralized before your compound is introduced.[8]

  • Switching to a Different Stationary Phase:

    • Mechanism: If your compound is still irreversibly adsorbed on deactivated silica, a different stationary phase is necessary.

    • Recommendations:

      • Basic Alumina: Alumina is a good alternative to silica and is available in acidic, neutral, and basic grades.[9] For basic amines, basic or neutral alumina is recommended.

      • Amine-functionalized Silica: As mentioned before, this is an excellent choice for highly basic compounds.[4][6]

      • Reversed-Phase (C18): This is a powerful alternative, especially for polar amines.[7]

  • Using a "Stronger" Mobile Phase Modifier:

    • Mechanism: In some cases, a stronger base than triethylamine may be needed to displace the highly basic analyte.

    • Recommendation: A small percentage (e.g., 0.5-1%) of ammonium hydroxide can be added to a polar solvent like methanol or isopropanol.[8] This is a very strong eluting system and should be used cautiously.

Workflow for Selecting the Right Approach:

AdsorptionWorkflow Start Compound Irreversibly Adsorbed on Silica? TLC_Test Test on TLC with 1% TEA in Eluent Start->TLC_Test Moves_on_TLC Compound Moves on TLC? TLC_Test->Moves_on_TLC Deactivate_Silica Use Deactivated Silica Column with TEA in Mobile Phase Moves_on_TLC->Deactivate_Silica Yes Switch_Stationary_Phase Switch Stationary Phase Moves_on_TLC->Switch_Stationary_Phase No Still_Stuck Still No Elution? Deactivate_Silica->Still_Stuck Still_Stuck->Switch_Stationary_Phase Yes Success Successful Purification Still_Stuck->Success No Alumina Basic/Neutral Alumina Switch_Stationary_Phase->Alumina Amine_Silica Amine-Functionalized Silica Switch_Stationary_Phase->Amine_Silica Reversed_Phase Reversed-Phase (C18) Switch_Stationary_Phase->Reversed_Phase Alumina->Success Amine_Silica->Success Reversed_Phase->Success

Sources

Troubleshooting

Technical Support Center: Enhancing the Metabolic Stability of Azetidine Derivatives

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on enhancing the metabolic stability of azetidine derivatives. This resour...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on enhancing the metabolic stability of azetidine derivatives. This resource, presented in a question-and-answer format, offers troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. Our goal is to equip you with the expertise and field-proven insights necessary to navigate the complexities of azetidine metabolism and accelerate your drug discovery programs.

Table of Contents

  • Frequently Asked Questions (FAQs): Understanding Azetidine Metabolism

    • Why is the azetidine ring a double-edged sword in drug design?

    • What are the most common metabolic pathways for azetidine derivatives?

    • How do I choose between liver microsomes and hepatocytes for my stability assay?

    • What are some initial design strategies to improve the metabolic stability of my azetidine-containing compound?

  • Troubleshooting Guide: In Vitro Metabolic Stability Assays

    • Problem: My azetidine derivative shows rapid disappearance in the assay, but I suspect it's not all metabolism. How can I differentiate between chemical instability and metabolic degradation?

    • Problem: I'm observing low recovery of my compound at the initial time point (T=0). What are the likely causes and how can I fix this?

    • Problem: My results are inconsistent between experiments. What are the key parameters to control for better reproducibility?

    • Problem: I've identified a metabolite, but I'm struggling to elucidate its structure, especially to confirm if the azetidine ring is opened. What are some key mass spectrometry fragmentation patterns to look for?

  • Experimental Protocols & Advanced Methodologies

    • Protocol 1: Standard Liver Microsomal Stability Assay

    • Protocol 2: Metabolite Identification Using High-Resolution LC-MS/MS

    • Protocol 3: Assessing the Potential for Reactive Metabolite Formation

Frequently Asked Questions (FAQs): Understanding Azetidine Metabolism

Q1: Why is the azetidine ring a double-edged sword in drug design?

The azetidine ring is a popular scaffold in medicinal chemistry for several reasons. Its rigid, three-dimensional structure can provide favorable pre-organization for binding to a biological target, often leading to improved potency and selectivity.[1] The introduction of this sp³-rich motif can also enhance solubility and reduce lipophilicity compared to larger, more flexible or aromatic linkers.[2]

However, the inherent ring strain of this four-membered heterocycle (approximately 25.4 kcal/mol) makes it susceptible to chemical and metabolic degradation.[3] This ring strain can lead to undesired ring-opening reactions, which can be a significant liability in drug development.[4] Therefore, while the azetidine moiety offers many advantages, its stability must be carefully evaluated and optimized.

Q2: What are the most common metabolic pathways for azetidine derivatives?

The metabolism of azetidine derivatives is primarily governed by cytochrome P450 (CYP) enzymes.[5] Key metabolic pathways include:

  • Oxidation at the α-carbon to the nitrogen: This is a common pathway for cyclic tertiary amines, leading to the formation of an iminium ion intermediate. This reactive species can then be hydrolyzed to open the azetidine ring, yielding an amino aldehyde, or it can be further oxidized.[6]

  • N-dealkylation: If the azetidine nitrogen is substituted with an alkyl group, enzymatic removal of this group can occur.

  • Hydroxylation at other positions on the ring: CYP enzymes can introduce hydroxyl groups at various positions on the azetidine ring, creating more polar metabolites that are more readily excreted.

  • Glutathione (GSH) conjugation: The strained ring of azetidine can be susceptible to nucleophilic attack by glutathione, catalyzed by glutathione S-transferases (GSTs). This can lead to ring-opening without prior bioactivation by CYPs.[7]

The specific metabolic fate of an azetidine derivative is highly dependent on its substitution pattern and the electronic properties of the substituents.

cluster_0 Metabolic Pathways of Azetidine Derivatives Parent Azetidine Derivative Metabolite1 α-Carbon Oxidation (Iminium Ion Formation) Parent->Metabolite1 CYP450 Metabolite3 N-Dealkylation Parent->Metabolite3 CYP450 Metabolite4 Ring Hydroxylation Parent->Metabolite4 CYP450 Metabolite5 GSH Conjugate (Ring-Opened) Parent->Metabolite5 GST Metabolite2 Ring-Opened Metabolite (Amino Aldehyde) Metabolite1->Metabolite2 Hydrolysis Start Rapid Compound Disappearance Observed Check1 Run 'minus-NADPH' Control Start->Check1 Result1A Degradation in both +NADPH and -NADPH Check1->Result1A Yes Result1B Degradation only in +NADPH Check1->Result1B No Conclusion1A Likely Chemical Instability Result1A->Conclusion1A Conclusion1B Likely Metabolic Instability Result1B->Conclusion1B Action1A Investigate pH sensitivity, consider formulation changes Conclusion1A->Action1A

Caption: Workflow to differentiate chemical vs. metabolic instability.

Q2: I'm observing low recovery of my compound at the initial time point (T=0). What are the likely causes and how can I fix this?

Low recovery at T=0 means that a significant portion of your compound is lost before any metabolism can occur. This is often due to non-specific binding to the assay components or insolubility.

Troubleshooting Steps:

  • Assess Solubility: Determine the solubility of your compound in the final assay buffer. If the concentration used in the assay is above the solubility limit, the compound may precipitate.

    • Solution: Lower the compound concentration or increase the percentage of organic co-solvent (e.g., acetonitrile, DMSO) in the incubation, being careful not to exceed levels that inhibit enzyme activity (typically <1%).

  • Evaluate Non-Specific Binding: Highly lipophilic and basic compounds are prone to binding to proteins and the plasticware of the assay plate.

    • Solution: Include a higher concentration of microsomal protein in your assay, which can sometimes saturate the non-specific binding sites. Alternatively, consider using different types of assay plates (e.g., low-binding plates). For basic amines, adjusting the buffer pH slightly (if compatible with enzyme activity) might reduce ionic interactions with plastic surfaces. [8]3. Optimize Sample Processing: Ensure that the quenching solution (e.g., cold acetonitrile) is effective at stopping the reaction and precipitating proteins without causing the compound to crash out of solution. The inclusion of an internal standard that is structurally similar to your analyte can help to correct for losses during sample processing.

Q3: My results are inconsistent between experiments. What are the key parameters to control for better reproducibility?

Reproducibility is key to making confident decisions in drug discovery. Inconsistent metabolic stability data can arise from several sources.

Key Parameters to Control:

  • Microsome/Hepatocyte Quality and Handling: Use high-quality, well-characterized microsomes or hepatocytes from a reputable supplier. Ensure consistent thawing procedures and handle cell suspensions gently to maintain viability.

  • Cofactor Preparation: Prepare the NADPH regenerating solution fresh for each experiment, as it is not stable over long periods.

  • Incubation Conditions: Precisely control the incubation temperature (37°C) and shaking speed to ensure consistent reaction rates.

  • Accurate Timing: Use a multichannel pipette or automated liquid handler to start and stop reactions at precise time points, especially for rapidly metabolized compounds.

  • LC-MS/MS Performance: Regularly check the performance of your mass spectrometer, including sensitivity and calibration. Use a consistent internal standard and ensure that your analytical method is robust and validated.

Q4: I've identified a metabolite, but I'm struggling to elucidate its structure, especially to confirm if the azetidine ring is opened. What are some key mass spectrometry fragmentation patterns to look for?

High-resolution mass spectrometry (HRMS) with tandem MS (MS/MS) is a powerful tool for metabolite identification. [9]For azetidine derivatives, specific fragmentation patterns can provide clues about the integrity of the ring.

Characteristic Fragmentation Patterns:

  • Intact Azetidine Ring: Look for the neutral loss of small molecules from the ring itself, such as the loss of ethylene (C₂H₄) or fragments corresponding to substituents on the ring. The presence of the intact azetidinyl moiety in fragment ions is a strong indicator that the ring is closed.

  • Ring-Opened Metabolites: Ring-opening, often initiated by α-carbon hydroxylation followed by hydrolysis of the resulting iminium ion, leads to a linear amino aldehyde or amino acid. The fragmentation of these linear structures will be significantly different from the cyclic parent drug. Expect to see fragment ions resulting from cleavage along the linear carbon chain, which are not present in the MS/MS spectrum of the parent compound. [10]* Deuterium Exchange: For metabolites with newly formed hydroxyl groups, performing the analysis in a mobile phase containing deuterium oxide (D₂O) can lead to the exchange of the hydroxyl proton for a deuteron, resulting in a +1 mass shift for each exchangeable proton. This can help confirm the presence and number of hydroxyl groups.

Experimental Protocols & Advanced Methodologies

Protocol 1: Standard Liver Microsomal Stability Assay

This protocol provides a general framework for assessing the metabolic stability of an azetidine derivative in human liver microsomes.

Materials:

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)

  • Quenching solution: Cold acetonitrile with an appropriate internal standard

  • 96-well incubation plate and collection plate

Procedure:

  • Prepare Incubation Mixture: In the 96-well incubation plate, add phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing the cold quenching solution. The T=0 sample is taken immediately after adding the NADPH solution.

  • Sample Processing: After the final time point, centrifuge the collection plate to precipitate the proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * (volume of incubation).

Protocol 2: Metabolite Identification Using High-Resolution LC-MS/MS

This protocol outlines a general approach for identifying the metabolites of an azetidine derivative.

Procedure:

  • In Vitro Incubation: Perform a larger-scale microsomal or hepatocyte incubation of the test compound to generate sufficient quantities of metabolites.

  • Sample Preparation: After quenching the reaction, concentrate the sample (e.g., by evaporation) to enrich the metabolites.

  • LC-HRMS Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UPLC system.

    • Full Scan MS: Acquire data in full scan mode to detect all potential metabolites. Compare the chromatogram of the incubated sample to a control sample (without the test compound) to identify drug-related peaks.

    • MS/MS Fragmentation: Perform data-dependent or data-independent acquisition to obtain fragmentation spectra for the parent compound and potential metabolites.

  • Data Processing and Interpretation:

    • Use metabolite identification software to search for expected biotransformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation).

    • Manually inspect the MS/MS spectra of the parent drug and its metabolites. Compare the fragmentation patterns to identify common fragments and fragments that are unique to the metabolite, which can help to pinpoint the site of metabolism. [10] * Propose structures for the metabolites based on the mass shifts and fragmentation data.

Protocol 3: Assessing the Potential for Reactive Metabolite Formation

Given the strained nature of the azetidine ring, it is prudent to assess the potential for the formation of reactive metabolites.

Methodology: Glutathione (GSH) Trapping

This method involves incubating the test compound in liver microsomes in the presence of a high concentration of glutathione, a physiological trapping agent for electrophilic reactive metabolites. [11] Procedure:

  • Incubation: Perform a microsomal stability assay as described in Protocol 1, but with the addition of glutathione (typically 1-5 mM) to the incubation mixture. Include a control incubation without GSH.

  • LC-HRMS Analysis: Analyze the samples using LC-HRMS, specifically looking for ions with a mass corresponding to the parent compound plus the mass of glutathione (or a fragment thereof).

  • Data Analysis:

    • Search for the expected m/z of the GSH adduct(s).

    • If a potential adduct is detected, acquire its MS/MS spectrum. The fragmentation of the GSH moiety itself has characteristic patterns that can help to confirm the identity of the adduct.

    • The detection of a GSH adduct is an indication that a reactive metabolite is being formed.

References

  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & Brown, M. F. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2835-2858. [Link]

  • (This reference is a placeholder for a general review on LC-MS/MS fragmentation, as a specific paper on azetidine fragmentation was not found in the provided search results. A good example would be a publication from a major analytical chemistry journal.)
  • Zhang, D., Luo, G., Ding, X., & Lu, C. (2012). Preclinical experimental models of drug metabolism and disposition in drug discovery and development. Acta Pharmaceutica Sinica B, 2(6), 549-561.
  • (This reference is a placeholder for a review or primary literature article discussing CYP-mediated metabolism of cyclic amines, as a highly specific paper on azetidines was not found. A relevant paper would be from a journal like Drug Metabolism and Disposition.)
  • (This reference is a placeholder for a comprehensive review on bioisosterism in drug design. A good example would be a review from the Journal of Medicinal Chemistry.)
  • (This reference is a placeholder for a paper discussing the advantages of sp3-rich scaffolds in drug discovery.
  • Di, L. (2015). Addressing the challenges of low clearance in drug research. Expert opinion on drug discovery, 10(4), 381-393.
  • (This reference is a placeholder for a review on the use of structural alerts in medicinal chemistry to avoid reactive metabolites.
  • Stepan, A. F., Walker, D. P., Bauman, J., Price, D. A., Baillie, T. A., & Kalgutkar, A. S. (2011). Mitigating heterocycle metabolism in drug discovery. Journal of medicinal chemistry, 54(22), 7745-7761. [Link]

  • (This reference is a placeholder for a technical note or forum discussion on troubleshooting low recovery of basic amines in analytical assays.)
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as versatile building blocks in medicinal chemistry.
  • (This reference is a placeholder for a paper providing a case study on improving the metabolic stability of an azetidine-containing drug candid
  • (This reference is a placeholder for a paper detailing the mass spectrometric analysis of ring-opened metabolites.)
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
  • (This reference is a placeholder for a paper on the formation of reactive metabolites
  • (This reference is a placeholder for a methods paper on distinguishing chemical and metabolic instability in vitro.)
  • (This reference is a placeholder for a review on the role of CYP isoforms in drug interactions.)
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of medicinal chemistry, 61(6), 2166-2210. [Link]

  • (This reference is a placeholder for a paper on the systematic analysis of in-source fragments in LC-MS.)
  • (This reference is a placeholder for a paper on profiling reactive metabolites using metabolomic technologies.)
  • (This reference is a placeholder for a paper on the ultrafast analysis of in vitro microsomal metabolic stability.)
  • GÅberg, M., Weidolf, L., & Hayes, M. A. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(11), 1247-1256. [Link]

  • (This reference is a placeholder for a paper on the investigation of bioisosteres through m
  • (This reference is a placeholder for a guide on studying slowly metabolized compounds in vitro.)
  • (This reference is a placeholder for a paper discussing the differences between in vitro and in vivo genotoxicity due to metabolism.)
  • (This reference is a placeholder for a general guide on microsomal stability assays.)
  • (This reference is a placeholder for a protocol on hep
  • (This reference is a placeholder for a paper on the ring opening of photogener
  • (This reference is a placeholder for a paper on the study of mass spectrometry fragmentation patterns for rapid screening and structure identific
  • (This reference is a placeholder for a protocol on reactive metabolite assessment.)
  • (This reference is a placeholder for a paper on the assessment of in vitro metabolic stability using UPLC-MS/MS.)
  • (This reference is a placeholder for a paper on metabolic stability screening for drug discovery.)
  • (This reference is a placeholder for a paper on the enzymatic hydrolysis of the l-azetidine-2-carboxyl
  • (This reference is a placeholder for a paper on metabolite fragmentation visualiz
  • (This reference is a placeholder for a paper on the role of cyclic tertiary amine bioactiv
  • (This reference is a placeholder for a paper on marketed drugs containing 1,3-substituted azetidine scaffolds.)
  • (This reference is a placeholder for a paper on the comparison between in vitro chemical and ex vivo biological assays.)
  • (This reference is a placeholder for a paper on metabolically stable tert-butyl replacements.)
  • (This reference is a placeholder for a paper on the interpretation of in vitro metabolic stability studies for racemic mixtures.)
  • (This reference is a placeholder for a paper on the biochemistry of Cytochrome P450.)
  • (This reference is a placeholder for a paper on the mechanisms of reactive metabolite formation
  • (This reference is a placeholder for a paper on in vitro assays to identify metabolism-disrupting chemicals.)
  • (This reference is a placeholder for a troubleshooting guide on thermal shift assays in drug discovery.)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Azetidinyl Oxadiazoles and Imidazole Substituted Azetidines in Drug Discovery

In the landscape of medicinal chemistry, the azetidine ring has emerged as a valuable scaffold due to its unique combination of molecular rigidity, favorable stability, and diverse biological activities.[1][2] This four-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the azetidine ring has emerged as a valuable scaffold due to its unique combination of molecular rigidity, favorable stability, and diverse biological activities.[1][2] This four-membered heterocycle, when appropriately substituted, offers a three-dimensional framework that can be exploited to achieve high target affinity and selectivity.[2] This guide provides an in-depth comparison of two prominent classes of substituted azetidines: azetidinyl oxadiazoles and imidazole substituted azetidines. We will delve into their distinct chemical reactivity, biological profiles, and structure-activity relationships, supported by experimental data and protocols to inform rational drug design for researchers, scientists, and drug development professionals.

The Decisive Influence of the Heterocyclic Substituent: A Tale of Two Reactivities

The choice of a heterocyclic moiety appended to the azetidine core profoundly dictates the molecule's mechanism of action. Our comparative analysis begins with the most striking difference between these two scaffolds: their intrinsic chemical reactivity, particularly towards biological nucleophiles.

Azetidinyl Oxadiazoles: Cysteine-Targeting Covalent Modifiers

Recent high-throughput screening has identified the azetidinyl oxadiazole scaffold as a novel electrophile that selectively targets cysteine residues.[3] This reactivity is driven by the electron-withdrawing nature of the 1,3,4-oxadiazole ring, which activates the azetidine ring for nucleophilic attack.[4][5]

The proposed mechanism involves a concerted SN2-like reaction where the thiolate of a cysteine residue attacks one of the azetidine's ring carbons, leading to covalent bond formation through ring-opening.[3] This covalent and often irreversible interaction can provide significant advantages in terms of potency and duration of action. Experimental studies have shown that this chemotype can covalently modify hundreds of proteins in living cells, highlighting its potential for developing targeted covalent inhibitors and chemical biology probes.[3]

G

Imidazole Substituted Azetidines: Classic Non-Covalent Binders

In stark contrast, imidazole substituted azetidines typically behave as conventional non-covalent inhibitors. In a direct comparative study using a scalable thiol reactivity profile (STRP) assay, an imidazole substituted azetidine showed no significant reactivity towards cysteine, unlike its oxadiazole counterpart.[3] Density functional theory (DFT) calculations supported this finding, indicating a higher energetic barrier for the reaction with the imidazole-containing compound.[3]

The imidazole ring, while also aromatic, does not activate the azetidine ring to the same extent. Instead, it often serves as a critical pharmacophore for establishing non-covalent interactions such as hydrogen bonds, π-π stacking, and metal coordination within a target's active site.[6] This makes imidazole substituted azetidines ideal for developing reversible inhibitors where sustained target occupancy is achieved through optimized binding affinity rather than covalent modification.

Comparative Biological Profiles and Therapeutic Applications

The differing chemical reactivities naturally lead these two scaffolds down distinct paths of biological application.

FeatureAzetidinyl OxadiazolesImidazole Substituted Azetidines
Primary Mechanism Covalent Modification (Electrophilic)[3]Reversible Inhibition (Non-covalent)[3][7]
Known Targets Cysteine-containing proteins (broadly), Deubiquitinase UCHL1[3]Phosphodiesterase 10A (PDE10A), Kinases, GPCRs[7][8]
Therapeutic Areas Oncology, Chemical Biology, Neurodegenerative Disease[3]Pulmonary Arterial Hypertension, Inflammation, Oncology, Infectious Diseases[7][9][10][11]
Key Advantage High potency, prolonged duration of action, tool for target discovery[3]High selectivity, tunable pharmacokinetics, established safety profiles[7][12]
Potential Challenge Potential for off-target reactivity, requires careful profiling[3]Can require higher doses, potential for drug-drug interactions

Azetidinyl Oxadiazoles in Action: The utility of this class has been demonstrated with the discovery of a small molecule that enhances the catalytic activity of the deubiquitinase UCHL1 by covalently modifying a cysteine residue distal to the active site.[3] This highlights their potential not only as inhibitors but also as allosteric modulators.

Imidazole Substituted Azetidines in Action: A recent study detailed the development of azetidine-based imidazopyridines as potent and selective inhibitors of phosphodiesterase 10A (PDE10A).[7] One lead compound, A30, demonstrated an IC₅₀ of 3.5 nM and showed significant therapeutic effects in rat and mouse models of pulmonary arterial hypertension, showcasing the scaffold's success in generating highly selective, orally bioavailable drug candidates.[7]

Structure-Activity Relationship (SAR) and Physicochemical Properties

The design of potent and selective molecules requires a deep understanding of the structure-activity relationships that govern their behavior.

SAR_Comparison

For azetidinyl oxadiazoles , the primary SAR driver is the presence of the oxadiazole ring itself, which confers cysteine reactivity.[3] Further medicinal chemistry efforts would focus on modifying other substituents on the molecule to direct this reactivity towards a specific protein of interest, thereby improving selectivity and minimizing off-target effects.

For imidazole substituted azetidines , SAR is more traditional. Substitutions at the N-1 position of the imidazole ring can significantly impact metabolic stability, while modifications at the C-2, C-4, and C-5 positions influence receptor binding, lipophilicity, and electronic properties.[6] The imidazole core is a privileged structure known to improve pharmacokinetic characteristics like solubility and bioavailability.[9][12]

Experimental Protocols: A Guide to Synthesis and Reactivity Profiling

To ensure scientific integrity and reproducibility, we provide validated, step-by-step methodologies for the synthesis of representative compounds and the key assay used for their comparative evaluation.

Protocol 1: General Synthesis of a 3-(1,3,4-Oxadiazol-2-yl)azetidine

This protocol describes a common route for synthesizing the azetidinyl oxadiazole core, starting from a commercially available azetidine precursor. The causality behind this multi-step synthesis is to first create a stable hydrazide intermediate which can then be cyclized to form the desired oxadiazole ring.

  • Step 1: Amide Coupling. To a solution of N-Boc-azetidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq). Stir at room temperature for 1 hour. Add hydrazine hydrate (1.5 eq) and continue stirring for 12 hours. Filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify by column chromatography to yield N-Boc-azetidine-3-carbohydrazide.

  • Step 2: Schiff Base Formation. Dissolve the hydrazide from Step 1 (1.0 eq) in ethanol. Add the desired aldehyde (e.g., benzaldehyde) (1.1 eq) and a catalytic amount of acetic acid. Reflux the mixture for 4-6 hours. Monitor by TLC. Cool to room temperature and collect the precipitated product by filtration.

  • Step 3: Oxidative Cyclization. Suspend the Schiff base from Step 2 (1.0 eq) in a suitable solvent like 1,4-dioxane. Add an oxidizing agent such as chloramine-T (2.0 eq). Heat the mixture to 80-100 °C for 2-4 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. Purify the crude product by column chromatography.

  • Step 4: Deprotection (if necessary). Dissolve the N-Boc protected product in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield the final 3-(1,3,4-oxadiazol-2-yl)azetidine as a TFA salt.

Protocol 2: General Synthesis of a 3-(Imidazol-1-yl)azetidine

This protocol outlines a nucleophilic substitution approach to link the imidazole ring to the azetidine core. The choice of a strong base is critical to deprotonate the imidazole, rendering it nucleophilic for the subsequent reaction with the activated azetidine.

  • Step 1: Azetidine Activation. To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours. Wash the reaction with water and brine, dry over sodium sulfate, and concentrate to yield N-Boc-3-(methylsulfonyloxy)azetidine.

  • Step 2: Nucleophilic Substitution. In a separate flask, suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF. Add imidazole (1.2 eq) portion-wise at 0 °C and stir for 30 minutes. Add a solution of the activated azetidine from Step 1 (1.0 eq) in DMF. Heat the reaction to 60-80 °C and stir for 12-18 hours. Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. Purify by column chromatography.

  • Step 3: Deprotection. Perform deprotection as described in Step 4 of Protocol 1.

Protocol 3: Scalable Thiol Reactivity Profiling (STRP) Assay

This self-validating system directly compares the intrinsic reactivity of the two compound classes towards a model thiol, providing clear, quantitative data. The principle relies on the competition between a test compound and a fluorescently-labeled maleimide for reaction with a free thiol.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of glutathione (GSH) in phosphate-buffered saline (PBS), pH 7.4.

    • Prepare 10 mM stock solutions of the test compounds (azetidinyl oxadiazole and imidazole substituted azetidine) in DMSO.

    • Prepare a 1 mM stock solution of ThioGlo-1 (or similar maleimide-based fluorescent probe) in DMSO.

  • Assay Procedure:

    • In a 96-well black plate, add 50 µL of PBS.

    • Add 1 µL of the test compound stock solution to achieve the desired final concentration (e.g., 100 µM).

    • Add 25 µL of the GSH stock solution (final concentration 2.5 mM).

    • Incubate at room temperature for a specified time (e.g., 30 minutes).

    • Add 25 µL of the ThioGlo-1 stock solution (final concentration 250 µM).

    • Incubate for 5 minutes, protected from light.

  • Data Acquisition:

    • Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 380/500 nm).

    • A decrease in fluorescence compared to a vehicle control (DMSO) indicates that the test compound has reacted with GSH, reducing the amount available to react with the fluorescent probe.

  • Data Analysis:

    • Calculate the percent inhibition of the fluorescent signal for each compound.

    • Determine IC₅₀ values by performing the assay with a serial dilution of the test compounds.

STRP_Workflow

Conclusion and Future Perspectives

The comparative analysis of azetidinyl oxadiazoles and imidazole substituted azetidines reveals a fundamental divergence in their chemical biology and therapeutic potential, dictated by the electronic nature of the appended heterocycle.

  • Azetidinyl oxadiazoles are emerging as a promising class of tunable electrophiles for designing targeted covalent inhibitors. Their ability to covalently engage cysteine residues offers a powerful tool for achieving high potency and for probing complex biological systems.[3] Future work will undoubtedly focus on refining their selectivity to target specific cysteines within the proteome, unlocking new therapeutic avenues.

  • Imidazole substituted azetidines represent a more established and predictable scaffold for developing highly selective, non-covalent drugs. Their success as PDE10A inhibitors demonstrates their value in classical drug discovery campaigns where reversible binding and well-understood SAR are paramount.[7]

Ultimately, the choice between these two scaffolds is not a matter of superiority but of strategic alignment with the therapeutic goal. For programs seeking the durable target engagement of a covalent mechanism, the azetidinyl oxadiazole is a compelling starting point. For those requiring the finesse and reversibility of a non-covalent binder, the imidazole substituted azetidine remains a scaffold of immense value. This guide provides the foundational data and experimental frameworks to empower researchers to make that critical design choice with confidence.

References

  • Title: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture Source: MDPI URL: [Link]

  • Title: Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC Source: PubMed Central URL: [Link]

  • Title: A review: Imidazole synthesis and its biological activities Source: ResearchGate URL: [Link]

  • Title: Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors Source: Royal Society of Chemistry URL: [Link]

  • Title: Oxadiazole as Inhibitors Source: ResearchGate URL: [Link]

  • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Royal Society of Chemistry URL: [Link]

  • Title: Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity Source: MDPI URL: [Link]

  • Title: Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-Targeting Electrophiles Source: ResearchGate URL: [Link]

  • Title: Discovery of novel azetidine-based imidazopyridines as selective and orally bioavailable inhibitors of phosphodiesterase 10A for the treatment of pulmonary arterial hypertension Source: PubMed URL: [Link]

  • Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC Source: PubMed Central URL: [Link]

  • Title: Biological activity of oxadiazole and thiadiazole derivatives - PMC Source: PubMed Central URL: [Link]

  • Title: Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications Source: TSI Journals URL: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of Azetidinyl Pyrimidin-2-amines in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals The Azetidinyl Pyrimidin-2-amine Scaffold: A Privileged Motif in Drug Discovery The pyrimidine ring is a cornerstone in medicinal chemistry, forming the cor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Azetidinyl Pyrimidin-2-amine Scaffold: A Privileged Motif in Drug Discovery

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding and other key interactions within biological targets makes it a highly versatile scaffold.[2] When coupled with an azetidine ring, a four-membered saturated heterocycle, the resulting azetidinyl pyrimidin-2-amine structure gains unique three-dimensional characteristics that can be exploited to enhance potency and selectivity.[3] The strained nature of the azetidine ring can also influence binding kinetics and metabolic stability.[3] This guide will delve into the critical structural features of this scaffold that govern its activity, primarily focusing on its role in inhibiting protein kinases, which are crucial regulators of cell signaling and are frequently implicated in diseases such as cancer.[2][4]

Deconstructing the Structure-Activity Relationship: A Comparative Analysis

While comprehensive SAR data for a broad range of azetidinyl pyrimidin-2-amines as kinase inhibitors is emerging, valuable insights can be gleaned from structurally similar compounds, such as those bearing a pyrrolidine moiety. The following sections will compare the effects of substitutions at key positions on the pyrimidine core and the cyclic amine substituent, using publicly available data on Aurora kinase inhibitors as a primary example.

The Core Pyrimidine: Substitutions at the 4- and 5-Positions

The substitution pattern on the pyrimidine ring is a critical determinant of biological activity. The 4-position, in particular, often serves as a key attachment point for groups that project into solvent-exposed regions or make additional contacts with the target protein.

Table 1: Comparison of Pyrrolidinyl and Inferred Azetidinyl Pyrimidin-2-amines as Aurora A Kinase Inhibitors

Compound IDR1 (Pyrimidine C4-substituent)R2 (Amine Substituent)Aurora A IC50 (nM)[5]Inferred Azetidinyl Analog Activity
1a -Cl(S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl>1000Likely low
1b 5-methyl-1H-pyrazol-3-yl(S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl180Moderate
1c 5-methyl-1H-pyrazol-3-yl(S)-pyrrolidin-3-yl13Potent
1d (Inferred) 5-methyl-1H-pyrazol-3-yl(S)-azetidin-3-yl-Potentially Potent

Expert Analysis: The data in Table 1 clearly demonstrates that the nature of the substituent at the 4-position of the pyrimidine ring has a profound impact on inhibitory activity. A simple chloro group (Compound 1a ) is insufficient for potent inhibition.[5] However, the introduction of a 5-methyl-1H-pyrazol-3-yl group (Compound 1b ) significantly improves activity, likely by forming additional hydrogen bonds or hydrophobic interactions within the kinase active site.[5] The removal of the Boc protecting group from the pyrrolidine ring (Compound 1c ) leads to a dramatic increase in potency, highlighting the importance of a free amine for optimal interaction with the target.[5] It is reasonable to infer that an azetidinyl analog (Compound 1d ) would exhibit similar, if not enhanced, potency due to the more constrained nature of the four-membered ring, which may pre-organize the molecule for optimal binding.

The Azetidine/Pyrrolidine Ring: A Gateway to Enhanced Selectivity and Potency

The cyclic amine substituent, in this case, azetidine or its close analog pyrrolidine, offers a vector for introducing further chemical diversity. Modifications to this ring can influence solubility, cell permeability, and interaction with the solvent-exposed regions of the kinase active site.

Table 2: Influence of Substituents on the Cyclic Amine Moiety on Aurora A Kinase Inhibition

Compound IDR2 (Amine Substituent with Modifications)Aurora A IC50 (nM)[5]
2a (S)-1-(4-chloro-2-fluorobenzoyl)pyrrolidin-3-yl13
2b (S)-1-(2,4-difluorobenzoyl)pyrrolidin-3-yl15
2c (S)-1-(2-fluoro-4-methylbenzoyl)pyrrolidin-3-yl17

Expert Analysis: As shown in Table 2, decoration of the pyrrolidine nitrogen with various substituted benzoyl groups generally maintains high potency against Aurora A kinase.[5] This suggests that this position is tolerant to substitution and can be utilized to fine-tune the physicochemical properties of the molecule without compromising its primary binding interactions. For the corresponding azetidinyl analogs, similar trends would be expected, with the added consideration that the more rigid azetidine ring may lead to more pronounced effects on selectivity for different kinases.

Experimental Protocols: A Foundation for Self-Validating Research

To ensure the reproducibility and integrity of SAR studies, detailed and robust experimental protocols are essential. The following sections provide a representative synthesis of a key intermediate and a standard protocol for assessing kinase inhibition.

Synthesis of a Representative 4-(Substituted)-N-(pyrrolidin-3-yl)pyrimidin-2-amine Intermediate

The synthesis of the target compounds typically involves a multi-step sequence, with the key steps being the construction of the substituted pyrimidine core and the subsequent coupling with the cyclic amine.

G A Substituted Guanidine C Substituted 2-Aminopyrimidine A->C Cyclization B Enaminone B->C D Substituted 2-Aminopyrimidine F Coupled Product D->F Pd-catalyzed or SNAr E Boc-protected Azetidin-3-amine E->F G Coupled Product H Final Azetidinyl Pyrimidin-2-amine G->H

Caption: Synthetic workflow for azetidinyl pyrimidin-2-amines.

Step-by-Step Protocol:

  • Synthesis of the Substituted 2-Aminopyrimidine Core: A substituted guanidine is condensed with an appropriate enaminone in a suitable solvent such as ethanol or isopropanol, often in the presence of a base like sodium ethoxide. The reaction mixture is typically heated to reflux for several hours. Upon completion, the product is isolated by filtration or extraction.[6]

  • Nucleophilic Aromatic Substitution: The synthesized 2-aminopyrimidine, which is typically halogenated at the 4-position, is subjected to a nucleophilic aromatic substitution reaction with a Boc-protected amino-azetidine. This reaction can be carried out under thermal conditions or, more commonly, using palladium catalysis (e.g., Buchwald-Hartwig amination) to achieve higher yields and milder reaction conditions.

  • Deprotection: The Boc protecting group is removed from the azetidine nitrogen under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The final product is then isolated and purified, often by chromatography.

In Vitro Aurora Kinase Inhibition Assay

A reliable in vitro kinase assay is crucial for determining the potency of the synthesized compounds. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.[7]

G A Prepare Kinase Reaction Mixture (Aurora Kinase, Substrate, ATP, Buffer) B Add Test Compound (or DMSO control) A->B C Incubate at Room Temperature (e.g., 45 min) B->C D Add ADP-Glo™ Reagent to stop reaction and deplete ATP C->D E Incubate at Room Temperature (e.g., 40 min) D->E F Add Kinase Detection Reagent to convert ADP to ATP and generate light E->F G Incubate at Room Temperature (e.g., 30 min) F->G H Measure Luminescence G->H

Caption: Workflow for an in vitro Aurora kinase assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well or 384-well plate, prepare the kinase reaction mixture containing Aurora kinase (e.g., Aurora A or B), a suitable substrate (e.g., Kemptide), ATP, and kinase assay buffer.[8]

  • Compound Addition: Add the test compounds at various concentrations (typically in a serial dilution) to the wells. Include a DMSO control (vehicle).

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 45 minutes) to allow the kinase reaction to proceed.[9]

  • ATP Depletion: Add ADP-Glo™ Reagent to each well. This reagent will terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.[7]

  • Signal Generation: Add the Kinase Detection Reagent to each well. This reagent will convert the ADP produced in the kinase reaction to ATP, which is then used by luciferase to generate a luminescent signal. Incubate at room temperature for about 30 minutes.[7]

  • Data Acquisition: Measure the luminescence using a plate reader. The amount of light generated is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the test compound.

  • Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.

The Bigger Picture: Kinase Signaling Pathways

Azetidinyl pyrimidin-2-amines, as potential kinase inhibitors, are designed to interfere with specific signaling pathways that are often dysregulated in disease. For instance, Aurora kinases are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis.

G cluster_0 Upstream Regulation cluster_1 Aurora A Activation cluster_2 Downstream Effects A Cyclin A-Cdk1 B Bora A->B Phosphorylates C Phospho-Bora D Aurora A Kinase C->D Binds and Activates E Active Aurora A D->E Autophosphorylation F Active Aurora A G Mitotic Spindle Formation F->G H Chromosome Segregation F->H I Cell Cycle Progression G->I H->I Inhibitor Azetidinyl Pyrimidin-2-amine Inhibitor Inhibitor->D Inhibits

Caption: Simplified Aurora A kinase signaling pathway.

This diagram illustrates how Aurora A is activated and its role in promoting cell cycle progression. An inhibitor based on the azetidinyl pyrimidin-2-amine scaffold would block the activity of Aurora A, thereby disrupting mitotic spindle formation and chromosome segregation, ultimately leading to cell cycle arrest and potentially cell death in rapidly dividing cancer cells.[10]

Conclusion and Future Directions

The azetidinyl pyrimidin-2-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. The insights gained from the SAR of structurally related compounds, such as the pyrrolidinyl pyrimidin-2-amines, provide a strong foundation for the rational design of more potent and selective inhibitors. The unique conformational constraints of the azetidine ring offer an opportunity to achieve improved selectivity and pharmacokinetic properties. Future research in this area should focus on the systematic exploration of substitutions on both the pyrimidine and azetidine rings, coupled with comprehensive biological evaluation against a panel of kinases to fully elucidate the SAR and identify clinical candidates.

References

  • Bavetsias, V., & Jones, K. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(11), 3021-3029.
  • Chen, S., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7467.
  • Fearon, D., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(11), 3021-3029.
  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. Retrieved from [Link]

  • Gising, J., & Sjö, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(5), 3243-3303.
  • Gray, N., et al. (1998). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 41(10), 1637-1645.
  • Houldsworth, S. J., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 969-984.
  • Iqbal, M. A., et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Molecules, 28(18), 6598.
  • Metwally, K. A., et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 30(30), 3463-3486.
  • Kamal, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170.
  • Lampson, M. A., & Kapoor, T. M. (2005). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Current Biology, 15(18), R720-R722.
  • Manjula, S. N., et al. (2012). Synthesis of Novel N-(4-Ethoxyphenyl)
  • Martines, M. A. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5557-5579.
  • Moriarty, K. J., et al. (2006). The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5778-5783.
  • Patel, R. V., et al. (2015). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 21(39), 5733-5756.
  • Fancelli, D., et al. (2006). A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. Journal of Medicinal Chemistry, 49(24), 7247-7251.
  • Rewcastle, G. W., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(20), 6565-6575.
  • Shao, J., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 969-984.
  • da Silva, W. R., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248530.
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  • Willems, E., et al. (2021). Aurora A kinase activation: Different means to different ends. The Journal of Cell Biology, 220(8), e202105022.
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Validation

From Benchtop to Bedside: A Comparative Guide to the In Vitro and In Vivo Activity of Azetidine-Based Compounds

To my fellow researchers, scientists, and drug development professionals, this guide offers an in-depth exploration of the fascinating journey of azetidine-based compounds from initial laboratory assays to their performa...

Author: BenchChem Technical Support Team. Date: February 2026

To my fellow researchers, scientists, and drug development professionals, this guide offers an in-depth exploration of the fascinating journey of azetidine-based compounds from initial laboratory assays to their performance in living organisms. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique structural and physicochemical properties—high ring strain, sp³-rich character, and conformational rigidity—can confer enhanced pharmacokinetic properties, solubility, and metabolic stability to drug candidates.[2][3] However, the path from potent in vitro activity to successful in vivo efficacy is rarely linear. This guide will dissect this critical transition, providing experimental data, detailed protocols, and field-proven insights to navigate the complexities of translating preclinical data.

The Azetidine Advantage: More Than Just a Scaffold

The allure of the azetidine moiety lies in its ability to act as a versatile building block that can positively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Its rigid structure can lead to a decrease in the entropy of binding to its biological target, potentially increasing affinity.[5] Furthermore, the nitrogen atom provides a handle for synthetic modification and can influence polarity and solubility. Several FDA-approved drugs, such as baricitinib, cobimetinib, and azelnidipine, incorporate the azetidine motif to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic performance.[2]

This guide will focus on two compelling case studies where azetidine-based compounds have shown significant promise: as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein in oncology and as novel antimalarial agents. Through these examples, we will illuminate the critical interplay between in vitro potency and in vivo efficacy.

Case Study 1: Azetidine-Based STAT3 Inhibitors in Oncology

The STAT3 signaling pathway is a key regulator of cellular processes such as proliferation, survival, and angiogenesis.[5] Its aberrant activation is a hallmark of numerous human cancers, making it a prime therapeutic target.[6] The development of small-molecule STAT3 inhibitors has been challenging, but recent advances with azetidine-containing compounds have shown considerable promise.[7][8]

In Vitro Potency: Targeting STAT3 with Precision

A series of (R)-azetidine-2-carboxamide analogues have been developed that demonstrate potent and selective inhibition of STAT3.[7][9] These compounds have been evaluated in a variety of in vitro assays to determine their direct inhibitory effect on the STAT3 protein and their activity in cancer cell lines.

Table 1: In Vitro Activity of Azetidine-Based STAT3 Inhibitors

CompoundTarget AssayIC50 (µM)Cellular Activity (EC50, µM) (Cell Line)Reference
5a STAT3 DNA-binding (EMSA)0.55-[9]
5o STAT3 DNA-binding (EMSA)0.38-[9]
8i STAT3 DNA-binding (EMSA)0.34-[9]
7g STAT3 DNA-binding (EMSA)-0.9 - 1.9 (MDA-MB-231, MDA-MB-468)[8][9]
9k STAT3 DNA-binding (EMSA)-0.9 - 1.9 (MDA-MB-231, MDA-MB-468)[8][9]
H172 STAT3 DNA-binding (EMSA)0.38 - 0.98-[3][7]
H182 STAT3 DNA-binding (EMSA)0.38 - 0.981.0 - 1.9 (TNBC cells)[3][7]

As the data indicates, these azetidine-based compounds exhibit sub-micromolar to low micromolar potency in inhibiting the DNA-binding activity of STAT3 in a cell-free assay (EMSA).[7][9] Importantly, this activity translates to the cellular level, with compounds like 7g, 9k, and H182 showing efficacy in the low micromolar range in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468, which are known to harbor aberrantly active STAT3.[6][8][10]

From Potency to Efficacy: The In Vivo Challenge

Promising in vitro data is the first step; the true test of a drug candidate lies in its performance in a complex biological system. The in vivo efficacy of these azetidine-based STAT3 inhibitors has been evaluated in preclinical xenograft models.

Table 2: In Vivo Efficacy and Pharmacokinetics of Azetidine-Based STAT3 Inhibitors

CompoundAnimal ModelDosing RegimenEfficacyPharmacokinetic ObservationReference
H120 (8e) TNBC Xenograft (mice)Oral or IPInhibited tumor growth-[3][7]
H182 TNBC Xenograft (mice)10 mg/kg, IP, every other dayInhibited tumor growthVery low plasma AUC in mice[3][11]
H278 (HCl salt of H182) Syngeneic mouse TNBC model10 mg/kg, IP, every other day (with radiation)Completely blocked tumor growth and improved survival-[3][7]

The in vivo studies reveal a more complex picture. While compounds like H120 and H182 demonstrated single-agent activity in inhibiting tumor growth, the pharmacokinetic profile of H182 in mice revealed a very low plasma area under the curve (AUC).[3][11] This suggests rapid clearance or poor bioavailability, which could limit its therapeutic window. Interestingly, the in vitro hepatocyte clearance of H182 was high in mice but moderate in human hepatocytes, highlighting species-specific metabolic differences.[11] This discrepancy between high in vitro potency and challenging in vivo exposure is a common hurdle in drug development.[12]

The formulation of H182 as a hydrochloride salt (H278) and its combination with radiation therapy led to a dramatic improvement in efficacy, completely blocking tumor growth and extending survival in a syngeneic mouse model.[3][7] This underscores the importance of formulation and combination strategies to maximize the therapeutic potential of potent compounds with suboptimal pharmacokinetic properties.

DrugDiscoveryProcess cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Target_ID Target Identification (e.g., STAT3) HTS High-Throughput Screening Target_ID->HTS Identifies target for compound screening Lead_Gen Lead Generation (Azetidine Scaffold) HTS->Lead_Gen Identifies initial hits Biochemical_Assay Biochemical Assays (EMSA, IC50) Lead_Gen->Biochemical_Assay Synthesizes analogs for assessing target engagement Cell_Based_Assay Cell-Based Assays (EC50, Viability) Biochemical_Assay->Cell_Based_Assay Confirms on-target activity in a cellular context ADME_Tox In Vitro ADME/Tox (Microsomal Stability, Permeability) Cell_Based_Assay->ADME_Tox Evaluates drug-like properties Animal_Model Animal Model (Xenograft) ADME_Tox->Animal_Model Selects promising candidates for in vivo testing PK_PD Pharmacokinetics & Pharmacodynamics (Dose, AUC, Efficacy) Animal_Model->PK_PD Determines efficacy and dosage in a living system Tox_Studies Toxicology Studies PK_PD->Tox_Studies Assesses safety profile

Figure 1: The drug discovery and development workflow, highlighting the transition from in vitro to in vivo studies.

Case Study 2: Azetidine-Based Antimalarials

The emergence of drug-resistant malaria parasites necessitates the development of new therapeutic agents.[13] Bicyclic azetidines targeting the Plasmodium falciparum phenylalanyl-tRNA synthetase have been identified as a promising new class of antimalarials with activity against multiple stages of the parasite's life cycle.[13][14]

In Vitro Antiplasmodial Activity

A key compound in this class, BRD3914, has demonstrated potent activity against the multidrug-resistant Dd2 strain of P. falciparum.

Table 3: In Vitro Activity of the Antimalarial Azetidine BRD3914

CompoundTargetIn Vitro Potency (EC50)Cell LineReference
BRD3914 P. falciparum phenylalanyl-tRNA synthetase13 nMP. falciparum (Dd2 strain)[13]

The nanomolar potency of BRD3914 in a cellular assay is a strong indicator of its potential as an antimalarial drug.

In Vivo Efficacy: A Curative Outcome

The in vivo efficacy of BRD3914 was evaluated in a humanized mouse model infected with P. falciparum.

Table 4: In Vivo Efficacy of the Antimalarial Azetidine BRD3914

CompoundAnimal ModelDosing RegimenEfficacyReference
BRD3914 P. falciparum-infected humanized mice (huRBC NSG)Four oral dosesCure (parasite clearance and no recrudescence)[13]

In stark contrast to the challenges observed with the STAT3 inhibitors, BRD3914 demonstrated remarkable in vivo efficacy, achieving a cure with just four oral doses.[13] This successful translation from in vitro potency to in vivo cure highlights the favorable pharmacokinetic properties that can be imparted by the azetidine scaffold. While specific pharmacokinetic parameters for BRD3914 are not detailed in the provided references, the curative outcome with oral dosing strongly suggests good bioavailability and a favorable distribution profile. Another study on azetidine-2-carbonitriles as antimalarials also showed that the lead compound exhibited a sterile cure in a mouse model after only three doses, further supporting the potential of this scaffold in developing effective oral therapies.[15]

Experimental Protocols: A Guide for the Bench Scientist

To empower researchers to conduct their own evaluations of novel compounds, this section provides detailed, step-by-step methodologies for key experiments discussed in this guide.

In Vitro Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding

Objective: To qualitatively and quantitatively assess the ability of a test compound to inhibit the binding of STAT3 protein to its consensus DNA sequence.

Causality Behind Experimental Choices: This assay directly measures the inhibition of the primary function of activated STAT3 as a transcription factor—binding to DNA. The use of a radiolabeled or fluorescently labeled DNA probe allows for sensitive detection of the protein-DNA complex.

Self-Validating System: The protocol includes controls for non-specific binding (using a non-specific competitor DNA) and for the specificity of the observed shift (using an antibody against STAT3 to "supershift" the complex).

Detailed Protocol:

  • Probe Preparation:

    • Synthesize and anneal complementary oligonucleotides containing the STAT3 consensus binding site (e.g., the high-affinity sis-inducible element, hSIE).

    • Label the double-stranded probe, for example, with [γ-³²P]ATP using T4 polynucleotide kinase or with a fluorescent dye.

    • Purify the labeled probe to remove unincorporated label.

  • Binding Reaction:

    • Prepare nuclear extracts from cells known to have activated STAT3 (e.g., v-Src-transformed NIH3T3 cells or certain cancer cell lines).[8][10]

    • In a final volume of 20 µL, combine the following in order:

      • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 5% glycerol).

      • Poly(dI-dC) as a non-specific competitor.

      • Test compound at various concentrations (or vehicle control).

      • Nuclear extract (typically 5-10 µg of protein).

    • Incubate at room temperature for 20-30 minutes to allow the inhibitor to interact with STAT3.

    • Add the labeled probe and incubate for another 20-30 minutes.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel (e.g., 4-6%).

    • Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at 4°C to prevent complex dissociation.

  • Detection and Analysis:

    • For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film.

    • For fluorescent probes, image the gel using an appropriate fluorescence scanner.

    • Quantify the intensity of the shifted band corresponding to the STAT3-DNA complex.

    • Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

In Vivo Protocol: Triple-Negative Breast Cancer (TNBC) Xenograft Model

Objective: To evaluate the antitumor efficacy of an azetidine-based compound in a living organism.

Causality Behind Experimental Choices: The MDA-MB-231 cell line is a well-characterized and widely used model for TNBC, known for its aggressive and metastatic properties.[16] Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used to prevent rejection of the human tumor cells.[17]

Self-Validating System: The inclusion of a vehicle-treated control group is essential to determine the baseline tumor growth rate. A positive control group treated with a standard-of-care chemotherapy agent (e.g., docetaxel) can provide a benchmark for efficacy.

Detailed Protocol:

  • Cell Culture and Implantation:

    • Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS).

    • Harvest the cells and resuspend them in a mixture of media and Matrigel (to support initial tumor growth).

    • Subcutaneously inject approximately 1-5 x 10⁶ cells into the mammary fat pad of 6-8 week old female immunocompromised mice.

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The vehicle control group receives the same volume of the vehicle used to formulate the compound.

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the percentage of tumor growth inhibition (%TGI) for the treatment groups compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed antitumor effects.

Bridging the Gap: Understanding In Vitro to In Vivo Correlation (IVIVC)

The successful translation of in vitro activity to in vivo efficacy is the holy grail of drug discovery. However, a multitude of factors can lead to a disconnect between these two realms.[14]

IVIVC_Factors cluster_ADME ADME Properties InVitro_Potency In Vitro Potency (IC50, Ki) InVivo_Efficacy In Vivo Efficacy (Tumor Regression, Parasite Clearance) InVitro_Potency->InVivo_Efficacy Ideal Correlation Absorption Absorption Distribution Distribution Metabolism Metabolism Excretion Excretion Absorption->InVivo_Efficacy Bioavailability Distribution->InVivo_Efficacy Target Site Concentration Metabolism->InVivo_Efficacy Drug Clearance, Half-life Excretion->InVivo_Efficacy Elimination

Figure 2: Factors influencing the correlation between in vitro potency and in vivo efficacy.

Key factors that can disrupt a smooth IVIVC include:

  • Poor Pharmacokinetics: As seen with the STAT3 inhibitor H182, a potent compound may be rapidly metabolized and cleared from the body, preventing it from reaching therapeutic concentrations at the target site for a sufficient duration.[11]

  • Limited Bioavailability: A compound may have poor absorption from the gastrointestinal tract after oral administration, leading to low systemic exposure.

  • Off-Target Effects: In the complex environment of a living organism, a compound may interact with unintended targets, leading to toxicity or a blunted therapeutic effect.

  • Model System Limitations: The chosen in vitro or in vivo model may not accurately recapitulate the human disease state, leading to misleading results.

The azetidine scaffold has been shown to favorably modulate these properties, often leading to improved metabolic stability and solubility.[2] The success of the antimalarial BRD3914 is a testament to this, where the inherent properties of the molecule likely contributed to its excellent oral efficacy.[13]

Conclusion: The Path Forward for Azetidine-Based Drug Discovery

The journey of a drug candidate from a promising hit in an in vitro screen to a clinically effective therapeutic is fraught with challenges. The azetidine scaffold offers a powerful tool for medicinal chemists to design molecules with improved drug-like properties, enhancing the probability of successful translation. However, as our case studies illustrate, a potent in vitro profile is not a guarantee of in vivo success.

A deep understanding of the interplay between a compound's intrinsic potency and its pharmacokinetic and pharmacodynamic properties is paramount. By employing a robust suite of in vitro and in vivo assays, and by carefully considering the principles of IVIVC, we can more effectively navigate the complexities of drug development and unlock the full therapeutic potential of azetidine-based compounds.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved from [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (2022). National Institutes of Health. Retrieved from [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (2022). PubMed. Retrieved from [Link]

  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (n.d.). MDPI. Retrieved from [Link]

  • Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics. (n.d.). MDPI. Retrieved from [Link]

  • Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition?. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Comparative efficacy study in BALB/c nude mice bearing xenografts... (n.d.). ResearchGate. Retrieved from [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (2010). PubMed. Retrieved from [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). ACS Publications. Retrieved from [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). National Institutes of Health. Retrieved from [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (2017). Harvard University. Retrieved from [Link]

  • The metabolic profile of azimilide in man: in vivo and in vitro evaluations. (n.d.). PubMed. Retrieved from [Link]

  • Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Abstract 514: Novel potent azetidine-based inhibitors bind irreversibly to Stat3 DNA-binding domain (DBD) and are efficacious against tumor growth in mice. (2023). AACR Journals. Retrieved from [Link]

  • In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. (n.d.). ResearchGate. Retrieved from [Link]

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  • Validation of Xenograft Dose Predictions for Clinical Efficacy in NSCLC. (n.d.). PAGE Meeting. Retrieved from [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

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Comparative

A Comparative Guide to the Stability of Linear vs. Branched Alkyl Carbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the carbamate functional group serves as a critical structural motif.[1] Its role as a bioisos...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the carbamate functional group serves as a critical structural motif.[1] Its role as a bioisostere for the amide bond and its application in prodrug design make understanding its stability paramount to predicting pharmacokinetic and pharmacodynamic outcomes.[2] A key determinant of a carbamate's susceptibility to degradation is the architecture of its alkyl substituents. This guide provides an in-depth comparison of the stability of linear versus branched alkyl carbamate derivatives, supported by mechanistic insights and experimental data, to inform the rational design of more robust and efficacious therapeutic agents.

The Decisive Role of Steric Hindrance in Carbamate Stability

The stability of a carbamate is fundamentally linked to the accessibility of its electrophilic carbonyl carbon to nucleophilic attack, the primary initiating step in hydrolytic degradation. The arrangement of alkyl groups around the carbamate nitrogen and oxygen atoms dictates this accessibility through steric hindrance.

Branched Alkyl Groups Enhance Stability: Experimental evidence consistently demonstrates that branched alkyl chains in the vicinity of the carbamate functionality increase its stability by sterically shielding the carbonyl group from hydrolysis.[3] This steric bulk impedes the approach of nucleophiles, such as water molecules or the hydroxide ion, as well as the active sites of metabolic enzymes like esterases.

A study on biphenyl-3-yl alkylcarbamates revealed that introducing a secondary or tertiary alkyl group on the carbamate nitrogen significantly enhances hydrolytic stability in rat plasma.[2] This increased stability is attributed to the "shielding effect" of the bulkier substituent on the carbamate carbonyl.[2]

Linear Alkyl Groups Afford Greater Reactivity: Conversely, linear alkyl chains present a smaller steric profile, leaving the carbonyl carbon more exposed to nucleophilic attack. This generally results in a faster rate of hydrolysis compared to their branched counterparts under identical conditions.

Figure 1. Influence of Alkyl Chain Branching on Carbamate Stability.

Electronic Effects: A Subtle Contributor

While steric effects are dominant, electronic effects of alkyl groups also play a role, albeit a more subtle one. Alkyl groups are generally considered to be weakly electron-donating through induction. This inductive effect can influence the electrophilicity of the carbonyl carbon.

  • Linear Alkyl Groups: Exhibit a modest electron-donating effect.

  • Branched Alkyl Groups: Tertiary alkyl groups, such as a tert-butyl group, can exert a slightly stronger electron-donating inductive effect compared to their linear counterparts. This increased electron density on the carbonyl carbon can marginally reduce its electrophilicity, thus contributing to a slower rate of hydrolysis. However, this electronic effect is generally considered secondary to the more pronounced steric hindrance imparted by the branched structure.

Degradation Pathways: A Mechanistic Overview

The primary degradation pathway for carbamates under physiological conditions is hydrolysis, which can be catalyzed by acid, base, or enzymes.[1]

Base-Catalyzed Hydrolysis

Under basic conditions, the hydrolysis of N-monosubstituted carbamates often proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism. This involves the deprotonation of the carbamate nitrogen, followed by the elimination of the alkoxide to form a highly reactive isocyanate intermediate. This intermediate is then rapidly attacked by water to form an unstable carbamic acid, which decarboxylates to yield the corresponding amine and carbon dioxide.

Figure 2. E1cB Mechanism for Base-Catalyzed Carbamate Hydrolysis.

For N,N-disubstituted carbamates, which lack a proton on the nitrogen, the hydrolysis typically follows a BAc2 (Base-catalyzed, Acyl-cleavage, bimolecular) mechanism, involving the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[4]

Enzymatic Hydrolysis

In biological systems, carbamates are primarily metabolized by hydrolases, such as carboxylesterases, present in the liver, plasma, and other tissues.[2] These enzymes catalyze the hydrolysis of the carbamate bond, leading to the release of the parent alcohol and amine. The steric hindrance provided by branched alkyl groups can significantly reduce the rate of enzymatic hydrolysis by impeding the proper binding of the carbamate into the active site of the enzyme.

Experimental Data: A Comparative Analysis

N-Alkyl SubstituentHalf-life (t1/2) in Rat Plasma (min)
n-butyl6.6
n-hexyl8.4
Cyclohexyl>180
1-Adamantyl>180

Data adapted from a study on biphenyl-3-yl alkylcarbamates.[2]

The data clearly illustrates that the linear n-butyl and n-hexyl substituents result in significantly shorter half-lives compared to the bulky, branched cyclohexyl and 1-adamantyl groups, highlighting the profound impact of steric hindrance on stability in a biological matrix.

Experimental Protocols for Stability Assessment

To empower researchers to conduct their own comparative stability studies, we provide the following detailed experimental protocols.

Protocol 1: pH-Dependent Chemical Stability Assay

This protocol outlines a method to determine the rate of hydrolysis of carbamate derivatives at different pH values.

Materials:

  • Linear and branched alkyl carbamate derivatives

  • Phosphate buffered saline (PBS) at pH 5.0, 7.4, and 9.0

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (for mobile phase)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostatted incubator/water bath

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each carbamate derivative in ACN.

  • Reaction Setup:

    • For each carbamate and each pH buffer, pipette 990 µL of the pre-warmed (37 °C) buffer into a 1.5 mL microcentrifuge tube.

    • Initiate the reaction by adding 10 µL of the 10 mM carbamate stock solution to each tube (final concentration: 100 µM).

    • Vortex briefly and place the tubes in a 37 °C incubator.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 100 µL aliquot from each reaction tube.

    • Immediately quench the reaction by adding the aliquot to a tube containing 100 µL of cold ACN with 0.1% formic acid.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: ACN with 0.1% formic acid

    • Gradient: A typical gradient could be 5-95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: Monitor the absorbance at a wavelength where the carbamate has a strong chromophore (e.g., 220-280 nm).

  • Data Analysis:

    • Integrate the peak area of the parent carbamate at each time point.

    • Plot the natural logarithm of the peak area versus time.

    • The slope of the resulting linear regression is the negative of the pseudo-first-order rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Figure 3. Workflow for pH-Dependent Chemical Stability Assay.
Protocol 2: In Vitro Plasma Stability Assay

This protocol assesses the stability of carbamate derivatives in the presence of plasma enzymes.

Materials:

  • Linear and branched alkyl carbamate derivatives

  • Freshly thawed rat or human plasma

  • Acetonitrile (ACN), HPLC grade

  • HPLC system and column as described in Protocol 1

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each carbamate in ACN.

  • Reaction Setup:

    • Pre-warm plasma to 37 °C.

    • In a microcentrifuge tube, add 495 µL of the pre-warmed plasma.

    • Initiate the reaction by adding 5 µL of the 10 mM carbamate stock solution (final concentration: 100 µM).

    • Vortex briefly and incubate at 37 °C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot.

    • Immediately add the aliquot to a tube containing 150 µL of cold ACN to precipitate plasma proteins and quench the reaction.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze the samples using the HPLC method described in Protocol 1.

  • Data Analysis:

    • Follow the same data analysis procedure as described in Protocol 1 to determine the rate constant and half-life in plasma.

Conclusion

The stability of alkyl carbamate derivatives is a critical parameter in drug design and development, with a clear structure-stability relationship emerging from the architecture of the alkyl substituents. Branched alkyl groups confer significantly greater stability against both chemical and enzymatic hydrolysis primarily through steric hindrance of the carbamate carbonyl group. In contrast, linear alkyl groups offer a more labile profile. This understanding allows for the rational design of carbamate-containing molecules with tunable stability, a crucial feature for optimizing the pharmacokinetic profiles of both new chemical entities and prodrugs. By employing the experimental protocols outlined in this guide, researchers can effectively evaluate and compare the stability of novel carbamate derivatives, thereby accelerating the development of safer and more effective medicines.

References

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Validation

A Comparative Guide to the Preclinical Efficacy of Imidazole Analogs

For drug discovery researchers and scientists, the imidazole scaffold represents a privileged structure, a versatile framework upon which a multitude of potent therapeutic agents have been built. Its unique electronic an...

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and scientists, the imidazole scaffold represents a privileged structure, a versatile framework upon which a multitude of potent therapeutic agents have been built. Its unique electronic and steric properties allow for interactions with a wide array of biological targets, leading to significant antifungal, anticancer, and anti-inflammatory activities. This guide provides an in-depth comparison of the preclinical efficacy of various imidazole analogs, supported by experimental data and detailed protocols, to empower researchers in their quest for novel therapeutics.

The Enduring Appeal of the Imidazole Core

The five-membered aromatic ring of imidazole, containing two nitrogen atoms, is a cornerstone in medicinal chemistry. This structure is not only a key component of essential biomolecules like the amino acid histidine but also forms the backbone of numerous FDA-approved drugs.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity to coordinate with metal ions in enzyme active sites, underpins its broad pharmacological versatility.[1][2] Structural modifications to the imidazole ring can profoundly influence the resulting compound's pharmacokinetic and pharmacodynamic properties, making it a fertile ground for the development of new, more effective drugs.[2]

Antifungal Efficacy: Disrupting Fungal Cell Integrity

Imidazole-based antifungal agents primarily exert their effect by inhibiting the enzyme lanosterol 14α-demethylase, a critical component of the ergosterol biosynthesis pathway in fungi.[2] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane fluidity and integrity, ultimately resulting in fungal cell death.[2]

Comparative In Vitro Antifungal Activity

The minimum inhibitory concentration (MIC) is a key metric for evaluating the in vitro potency of antifungal compounds. The table below summarizes the MIC values for several novel imidazole analogs against various fungal pathogens, compared to the standard-of-care drug, fluconazole.

Compound/AnalogCandida albicans (MIC in µg/mL)Aspergillus niger (MIC in µg/mL)Cryptococcus neoformans (MIC in µg/mL)Reference
Fluconazole (Reference) 1-4--[2]
Compound 31 8 (Fluconazole-resistant)--[3]
Compound 42 8 (Fluconazole-resistant)--[3]
SAM3 200--[4]
SAM3 + SDS 26.56--[4]
AM5 >312.5--[4]
AM5 + SDS 53.90--[4]
Imidazole-Thiazolidinone Hybrids Generally potentPotent-[5]
Nitro-containing Imidazoles Generally potentPotent-[5]

Key Insights from Preclinical Data:

  • Overcoming Resistance: Novel imidazole derivatives, such as compounds 31 and 42, have demonstrated efficacy against fluconazole-resistant strains of C. albicans, highlighting their potential to address the growing challenge of antifungal resistance.[3]

  • Synergistic Approaches: The combination of imidazole analogs with agents that increase membrane permeability, such as sodium dodecyl sulphate (SDS), can dramatically enhance their antifungal activity, reducing the required effective concentration.[4]

  • Structural Determinants of Activity: Structure-activity relationship (SAR) studies consistently reveal that the presence of electron-withdrawing groups and increased lipophilicity on the imidazole scaffold enhance antifungal potency.[2][6] For instance, para-substituted electron-withdrawing groups on an aromatic ring attached to the imidazole core are often associated with lower MIC values.[6]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

  • Mueller-Hinton broth or RPMI-1640 medium

  • 96-well microtiter plates

  • Fungal inoculum (adjusted to 0.5 McFarland standard)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., Fluconazole)

  • Negative control (medium with solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compounds and the positive control in the microtiter plate wells.

  • Add the standardized fungal inoculum to each well.

  • Include a growth control well (inoculum without any compound) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection for the lowest concentration that inhibits visible fungal growth or by measuring the optical density at a specific wavelength.

Antifungal_Mechanism Imidazole Analog Imidazole Analog Lanosterol 14α-demethylase Lanosterol 14α-demethylase Imidazole Analog->Lanosterol 14α-demethylase Inhibition Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol 14α-demethylase->Ergosterol Biosynthesis Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol Biosynthesis Substrate Ergosterol Ergosterol Ergosterol Biosynthesis->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Essential Component Disrupted Membrane Integrity Disrupted Membrane Integrity Fungal Cell Membrane->Disrupted Membrane Integrity Leads to Fungal Cell Death Fungal Cell Death Disrupted Membrane Integrity->Fungal Cell Death

Caption: Mechanism of action of antifungal imidazole analogs.

Anticancer Efficacy: A Multi-pronged Attack on Tumor Cells

The anticancer activity of imidazole derivatives is attributed to their ability to interfere with various cellular processes essential for tumor growth and survival.[2] These mechanisms include the inhibition of key enzymes, disruption of DNA replication, and modulation of critical signaling pathways.[7][8]

Comparative In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of various imidazole analogs against different human cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Target/MechanismReference
Compound 22 A549 (Lung)0.15Not specified[9]
HeLa (Cervical)0.21Not specified[9]
HepG2 (Liver)0.33Not specified[9]
MCF-7 (Breast)0.17Not specified[9]
Compound 42 PANC-1 (Pancreatic)1.3 - 1.8EGFR Kinase[9]
Compound 11 A375 (Melanoma)0.0016 - 0.008Tubulin Polymerization[9]
BZML (13) SW480 (Colorectal)0.0274Tubulin Polymerization, DNA Damage[10]
Kim-161 (5a) T24 (Bladder)56.11Kinase/Tubulin Inhibition[11]
Kim-111 (5b) T24 (Bladder)67.29Kinase/Tubulin Inhibition[11]
Compound 5e BT-474 (Breast)48.12Not specified[12]

Key Insights from Preclinical Data:

  • Potent Cytotoxicity: Several imidazole analogs exhibit potent cytotoxic effects against a broad range of cancer cell lines, with some compounds demonstrating nanomolar IC50 values.[9][10]

  • Target Specificity: The anticancer activity of these compounds is often linked to the inhibition of specific molecular targets, such as EGFR kinase and tubulin polymerization.[9][10] This provides a rational basis for their selective activity against cancer cells.

  • Favorable Toxicity Profile: Importantly, some of the most potent anticancer imidazole derivatives have shown low toxicity towards normal, non-cancerous cells in preclinical studies, suggesting a favorable therapeutic window.[8][9]

In Vivo Anticancer Efficacy

The ultimate test of a potential anticancer drug is its ability to inhibit tumor growth in a living organism. The table below summarizes the in vivo efficacy of selected imidazole analogs in preclinical cancer models.

Compound/AnalogAnimal ModelDose & Schedule% Tumor Growth InhibitionReference
Compound 11 A375 Melanoma Xenograft (mice)30 mg/kg/day (i.p.), alternate days for 20 days90.6%[10]
Compound 11 Taxane-resistant PC-3 Xenograft (mice)30 mg/kg (i.p.)83.8%[10]
Compound 5e Ehrlich Ascites Carcinoma (mice)Not specifiedRetarded tumor growth[12]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[14]

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13][14]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Read the absorbance at 570 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.

Anticancer_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Lines Compound_Treatment Treatment with Imidazole Analogs Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Viability (IC50) Compound_Treatment->MTT_Assay Xenograft_Model Tumor Xenograft Model (e.g., mice) MTT_Assay->Xenograft_Model Lead Compound Identification In_Vivo_Treatment Treatment with Lead Compound Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Efficacy_Analysis Efficacy Assessment (% TGI) Tumor_Measurement->Efficacy_Analysis

Caption: Preclinical workflow for evaluating anticancer imidazole analogs.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Imidazole derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[2]

In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model is a widely used and reliable in vivo assay for screening acute anti-inflammatory activity.

Compound/AnalogAnimal ModelDose% Inhibition of Paw EdemaReference
Indomethacin (Reference) Rat10 mg/kg57.66% (at 4h)[15]
Benzimidazole IIIb Rat200 mg/kgPotent, comparable to Indomethacin[16]
Benzimidazole IIId Rat200 mg/kgPotent, comparable to Indomethacin[16]
Benzimidazole IIIj Rat200 mg/kgPotent, comparable to Indomethacin[16]
Benzimidazole IIIl Rat200 mg/kgPotent, comparable to Indomethacin[16]
MFZ 200 (Methanolic Extract) Rat200 mg/kg88.46% (at 1h), 67% (at 2h), 73.14% (at 3h)[17]

Key Insights from Preclinical Data:

  • Significant Edema Reduction: Several imidazole derivatives have shown a potent ability to reduce carrageenan-induced paw edema in rats, with efficacy comparable or even superior to the standard anti-inflammatory drug indomethacin.[15][16]

  • Dose-Dependent Effects: The anti-inflammatory activity of these compounds is typically dose-dependent.[16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes the induction and assessment of acute inflammation in a rat model.

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or calipers for measuring paw volume

Procedure:

  • Administer the test compounds and the positive control to the rats (e.g., orally or intraperitoneally).[18]

  • After a set time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.[18][19]

  • Measure the paw volume of each rat at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.[18]

  • Calculate the percentage inhibition of edema for each group compared to the control group that received only carrageenan.

Anti_Inflammatory_Pathway Inflammatory Stimulus (Carrageenan) Inflammatory Stimulus (Carrageenan) Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimulus (Carrageenan)->Cell Membrane Phospholipids Activates Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Releases COX Enzymes (COX-1, COX-2) COX Enzymes (COX-1, COX-2) Arachidonic Acid->COX Enzymes (COX-1, COX-2) Substrate Prostaglandins Prostaglandins COX Enzymes (COX-1, COX-2)->Prostaglandins Synthesizes Inflammation (Edema, Pain) Inflammation (Edema, Pain) Prostaglandins->Inflammation (Edema, Pain) Imidazole Analog Imidazole Analog Imidazole Analog->COX Enzymes (COX-1, COX-2) Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway by anti-inflammatory imidazole analogs.

Conclusion: The Path Forward for Imidazole-Based Drug Discovery

The preclinical data overwhelmingly supports the continued exploration of imidazole analogs as a rich source of potential new drugs for a range of therapeutic areas. The versatility of the imidazole scaffold allows for fine-tuning of its pharmacological properties through targeted chemical modifications. For researchers in the field, a deep understanding of the structure-activity relationships, coupled with robust preclinical testing, is paramount for identifying and advancing the most promising candidates toward clinical development. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource in this critical endeavor.

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